molecular formula C9H16N2O B1588012 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime CAS No. 6164-67-6

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Cat. No.: B1588012
CAS No.: 6164-67-6
M. Wt: 168.24 g/mol
InChI Key: PUMZOLVVVUXXHJ-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-8-3-2-4-9(11)6-7(5-8)10-12/h8-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZOLVVVUXXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(=NO)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390461
Record name Pseudopelletierine oxime
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Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-67-6
Record name 9-Azabicyclo[3.3.1]nonan-3-one, 9-methyl-, oxime
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudopelletierine oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, a valuable building block in medicinal chemistry. This document delves into the foundational synthetic strategies for its precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as granatanone or pseudopelletierine), and provides a detailed protocol for its subsequent oximation. Furthermore, a thorough guide to the analytical characterization of the final oxime product is presented, supported by established spectroscopic principles.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core structure is a prominent scaffold in a variety of biologically active molecules and natural products. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of ligands targeting specific biological receptors. The introduction of an oxime functionality at the 3-position further enhances its utility, offering a versatile handle for subsequent chemical modifications and serving as a key pharmacophoric feature in its own right. Oximes are known to participate in various biological interactions and can be precursors to other important functional groups, such as amines, through reduction.

Part 1: Synthesis of the Precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

The most classical and efficient method for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a biomimetic, one-pot reaction known as the Robinson-Schöpf condensation. This multicomponent reaction elegantly assembles the bicyclic system from simple, acyclic precursors, mimicking the proposed biosynthetic pathway of tropane alkaloids.[1]

The Robinson-Schöpf Condensation: A Biomimetic Approach

This reaction involves the condensation of a dialdehyde (glutaraldehyde), a primary amine (methylamine), and a β-ketoacid (acetonedicarboxylic acid). The reaction proceeds through a series of Mannich reactions to construct the bicyclic framework. The choice of acidic conditions is crucial for the success of this synthesis, as it facilitates the decarboxylation of the intermediate dicarboxylic acid to yield the desired ketone.[1]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Glutaraldehyde Glutaraldehyde One_Pot_Condensation One-Pot Robinson-Schöpf Condensation Glutaraldehyde->One_Pot_Condensation Methylamine Methylamine Methylamine->One_Pot_Condensation Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->One_Pot_Condensation Granatanone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one One_Pot_Condensation->Granatanone

Caption: Robinson-Schöpf synthesis of the granatanone precursor.

Experimental Protocol: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

The following protocol is adapted from established literature procedures for the Robinson-Schöpf synthesis.[2]

Materials:

  • Methylamine hydrochloride

  • 1,3-Acetonedicarboxylic acid

  • Glutaraldehyde (50% aqueous solution)

  • Sodium acetate

  • Distilled water

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 1000 mL round-bottom flask, dissolve methylamine hydrochloride (27.0 g, 0.40 mol) and 1,3-acetonedicarboxylic acid (58.44 g, 0.40 mol) in 300 mL of distilled water.

  • Cool the resulting solution to 0 °C in an ice bath.

  • To the cooled solution, add glutaraldehyde (20.02 g, 0.40 mol).

  • Adjust the pH of the reaction mixture to approximately 5 by the careful addition of a 10% aqueous solution of sodium acetate.

  • Heat the flask at 50 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature and then acidify to pH 2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous solution with diethyl ether (3 x 100 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH 12 with a 4N aqueous sodium hydroxide solution.

  • Extract the product into diethyl ether (5 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Part 2: Synthesis of this compound

The conversion of a ketone to an oxime is a standard organic transformation. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[3]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Granatanone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oximation Oximation Granatanone->Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oximation Base Base (e.g., NaOAc, Pyridine) Base->Oximation Oxime This compound Oximation->Oxime

Caption: Oximation of granatanone to form the target oxime.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard oximation methods.[4]

Materials:

  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Water

Procedure:

  • Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in methanol (50 mL) in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in a minimal amount of hot water and add this solution to the ketone solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

  • The crude product can be purified by recrystallization from a solvent such as ethanol or an ethanol/water mixture.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized oxime. The following analytical techniques are recommended.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol [5]
CAS Number 6164-67-6[5]
Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Technique Expected Observations Interpretation
¹H NMR Signals in the aliphatic region (1.5-3.5 ppm) corresponding to the bicyclic protons. A singlet for the N-methyl group. A broad singlet for the oxime -OH proton (can be exchanged with D₂O).The integration and splitting patterns of the aliphatic signals will be complex due to the rigid bicyclic system. The chemical shift of the N-methyl group will be characteristic.
¹³C NMR A signal for the C=N carbon in the range of 150-160 ppm. Signals for the aliphatic carbons of the bicyclic system. A signal for the N-methyl carbon.The chemical shift of the C=N carbon is a key indicator of oxime formation.
FT-IR A broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch of the oxime. A medium intensity band around 1650 cm⁻¹ for the C=N stretch. C-H stretching and bending vibrations in the usual regions.[3]The presence of the O-H and C=N stretching bands provides strong evidence for the oxime functionality.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.24).The molecular ion peak confirms the molecular formula of the synthesized compound. Fragmentation patterns can provide further structural information.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The presented protocols, based on established chemical principles and literature precedents, offer a reliable pathway for researchers and drug development professionals to access this important chemical entity. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product, which is crucial for its application in further research and development endeavors.

References

An In-Depth Technical Guide to Pseudopelletierine Oxime: Chemical and Physical Properties for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of pseudopelletierine oxime, a pivotal derivative of the naturally occurring alkaloid, pseudopelletierine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential reactivity of this bicyclic oxime, offering a foundation for its application in synthetic chemistry and medicinal research.

Introduction: The Significance of the Granatane Skeleton and its Oxime Derivative

Pseudopelletierine, a key alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), possesses the 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) core structure.[1] This rigid bicyclic system has long intrigued chemists, serving as a foundational scaffold in the synthesis of various complex molecules. The conversion of the C3-keto group of pseudopelletierine to its oxime derivative, pseudopelletierine oxime, introduces a versatile functional group, opening new avenues for chemical modification and biological investigation. The oxime moiety not only serves as a protective group but also as a reactive handle for rearrangements, reductions, and the introduction of diverse substituents, making it a valuable intermediate in synthetic campaigns.

Molecular Structure and Core Physical Properties

A thorough understanding of the fundamental properties of pseudopelletierine oxime is paramount for its effective utilization in a laboratory setting.

Table 1: Core Physical and Chemical Properties of Pseudopelletierine Oxime

PropertyValueSource(s)
IUPAC Name N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine[2]
CAS Number 6164-67-6[2]
Molecular Formula C₉H₁₆N₂O[2][3]
Molecular Weight 168.24 g/mol [2][3]
Appearance Off-white to faint beige solid[4]
Purity Typically ≥97% (commercial sources)[3]
Storage Room temperature, in a dry environment.[5]

Note: Experimental data on melting point and solubility are not extensively reported in the literature. Researchers should determine these properties experimentally for their specific samples.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pseudopelletierine Pseudopelletierine Oximation Oximation in Ethanol Pseudopelletierine->Oximation Reagents Hydroxylamine HCl Base (e.g., NaOAc) Reagents->Oximation Evaporation Solvent Evaporation Oximation->Evaporation Heat/Reflux Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Recrystallization Extraction->Purification Product Pseudopelletierine Oxime Purification->Product Reactivity_Pathways cluster_reactions Key Transformations Pseudopelletierine_Oxime Pseudopelletierine Oxime Beckmann Beckmann Rearrangement (Lactam Formation) Pseudopelletierine_Oxime->Beckmann Acid Catalyst Reduction Reduction (Amine Formation) Pseudopelletierine_Oxime->Reduction e.g., H₂, Raney Ni Hydrolysis Hydrolysis (Ketone Reformation) Pseudopelletierine_Oxime->Hydrolysis Aqueous Acid

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or have an interest in bicyclic alkaloids and their derivatives.

Introduction

This compound is a derivative of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, a compound commonly known as pseudopelletierine. Pseudopelletierine is a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum)[1]. The conversion of the ketone functionality in pseudopelletierine to an oxime introduces a new stereocenter and significantly alters the electronic and steric environment of the bicyclic system. Understanding the NMR spectral characteristics of this oxime is crucial for its identification, characterization, and for studying its chemical and biological properties. This guide will provide a comprehensive overview of the expected ¹H and ¹³C NMR spectral data based on the well-characterized spectrum of its ketone precursor and established principles of NMR spectroscopy.

Molecular Structure and Stereochemistry

The structure of this compound is depicted below. The core of the molecule is the 9-azabicyclo[3.3.1]nonane skeleton, which consists of a six-membered piperidine ring and a six-membered cyclohexane ring sharing two bridgehead carbons (C1 and C5) and the nitrogen atom (N9). A methyl group is attached to the nitrogen atom. The oxime functional group (=N-OH) is located at the C3 position.

ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime This compound ketone->oxime Oximation reagents NH₂OH·HCl, Base Ethanol/Water reagents->oxime start Start weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer cap_clean Cap and clean NMR tube transfer->cap_clean insert Insert into spectrometer cap_clean->insert end Acquire Spectra insert->end

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Pseudopelletierine Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemical and conformational landscape of pseudopelletierine oxime, a derivative of the naturally occurring alkaloid pseudopelletierine. While pseudopelletierine itself has been well-characterized, its oxime presents a fascinating case study in stereoisomerism and conformational dynamics within a bicyclo[3.3.1]nonane framework. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols for the synthesis, characterization, and computational analysis of this intriguing molecule. We will delve into the nuances of E/Z isomerism at the oxime's C=N double bond and its profound influence on the conformational preferences of the bicyclic system. The methodologies detailed herein are designed to be self-validating, providing a robust framework for the rigorous scientific investigation of pseudopelletierine oxime and analogous compounds.

Introduction: The Structural Heritage of Pseudopelletierine

Pseudopelletierine, a granatane alkaloid, is characterized by its rigid 9-methyl-9-azabicyclo[3.3.1]nonan-3-one structure. A key feature of this parent molecule is its achiral nature, despite the presence of two stereogenic centers at the bridgehead carbons (C-1 and C-5). This is due to a plane of symmetry that bisects the molecule.[1][2] The bicyclo[3.3.1]nonane core of pseudopelletierine predominantly adopts a chair-chair conformation.[1]

The conversion of the ketone at C-3 to an oxime introduces a new stereochemical element: the potential for geometric isomerism. This guide will systematically address the synthesis of pseudopelletierine oxime and the subsequent elucidation of its three-dimensional structure.

Synthesis of Pseudopelletierine Oxime: A Practical Protocol

The synthesis of ketoximes from ketones is a well-established transformation in organic chemistry.[3][4] The following protocol outlines a standard procedure for the preparation of pseudopelletierine oxime.

Experimental Protocol: Oximation of Pseudopelletierine

Materials:

  • Pseudopelletierine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pseudopelletierine (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pseudopelletierine oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Reagents: A slight excess of hydroxylamine hydrochloride and base is used to ensure complete conversion of the starting ketone.

  • Base Selection: Sodium acetate is a mild base suitable for this reaction. Pyridine can also be used and can act as both a base and a solvent.

  • Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction, preventing the formation of byproducts from prolonged reaction times or excessive heating.

Stereochemical Analysis: Unraveling the E/Z Isomerism

The formation of the oxime from the ketone at C-3 introduces a C=N double bond, which can exist as two geometric isomers: E and Z. The relative stereochemistry is defined by the orientation of the hydroxyl group with respect to the substituents on the carbon atom of the C=N bond.

Diagram of E/Z Isomerism in Pseudopelletierine Oxime:

G cluster_E E-isomer cluster_Z Z-isomer E_img E_img Z_img Z_img

Caption: Potential E and Z isomers of pseudopelletierine oxime.

The ratio of E to Z isomers formed can be influenced by steric and electronic factors. It is plausible that one isomer will be thermodynamically more stable and therefore predominate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Determination

NMR spectroscopy is a powerful tool for distinguishing between E and Z oxime isomers.[5] The chemical shifts of the α-carbons and protons are particularly sensitive to the stereochemistry of the oxime.

Predicted NMR Differences between E and Z Isomers:

NucleusPredicted Observation for E-isomerPredicted Observation for Z-isomerRationale
¹³C (C-2, C-4)Resonate at a higher field (more shielded)Resonate at a lower field (less shielded)In the Z-isomer, the hydroxyl group is syn to the C-2 and C-4 carbons, leading to a deshielding effect.
¹H (H-2, H-4)May show different chemical shifts and coupling constants compared to the Z-isomer.May show different chemical shifts and coupling constants compared to the E-isomer.The anisotropic effect of the C=N-OH group will influence the magnetic environment of nearby protons.
¹H (N-OH)The chemical shift will be sensitive to solvent and concentration.The chemical shift will be sensitive to solvent and concentration, and may differ from the E-isomer.Hydrogen bonding interactions can affect the chemical shift of the hydroxyl proton.

Experimental Protocol: NMR Analysis of Pseudopelletierine Oxime

  • Sample Preparation: Prepare separate NMR tubes of the purified oxime product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to aid in carbon multiplicity assignment.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining stereochemistry. For the E-isomer, a NOE is expected between the oxime OH proton and the protons on C-2 and C-4. For the Z-isomer, a NOE may be observed between the oxime OH proton and other protons on the bicyclic ring, depending on the conformation.

Conformational Analysis: The Bicyclo[3.3.1]nonane Core

The introduction of the sp²-hybridized carbon of the oxime group at C-3 will likely influence the conformation of the six-membered rings in the bicyclo[3.3.1]nonane system. While the parent ketone exists in a chair-chair conformation, the oxime derivative may exhibit deviations from this ideal geometry.

Workflow for Conformational Analysis:

Caption: Integrated workflow for the conformational analysis of pseudopelletierine oxime.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry and the solid-state conformation of a molecule.[1][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified pseudopelletierine oxime isomer(s) suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Expected Insights from X-ray Crystallography:

  • Unambiguous E/Z assignment.

  • Precise bond lengths and angles.

  • Detailed conformational information of the bicyclo[3.3.1]nonane ring system (e.g., chair, boat, or twist-boat conformations of the six-membered rings).

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational Modeling: A Powerful Predictive and Corroborative Tool

In the absence of experimental data or to supplement it, computational chemistry offers a powerful approach to predict the stable conformations and relative energies of the E and Z isomers.[7][8]

Computational Workflow:

  • Structure Building: Build the 3D structures of both the E and Z isomers of pseudopelletierine oxime using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers for each isomer.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set. Calculate the relative energies to determine the most stable conformer and the Boltzmann population of each at room temperature.

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the low-energy conformers and compare them with the experimental data to aid in isomer assignment and to validate the computed conformations.

Conclusion

The stereochemical and conformational analysis of pseudopelletierine oxime is a multifaceted challenge that requires an integrated approach of synthesis, spectroscopy, and computational modeling. The introduction of the oxime functionality transforms the achiral pseudopelletierine into a system with the potential for E/Z isomerism, which in turn influences the conformational preferences of the bicyclo[3.3.1]nonane core. The detailed protocols and analytical strategies outlined in this guide provide a robust framework for researchers to elucidate the intricate three-dimensional structure of this and related molecules. A thorough understanding of the stereochemistry and conformation of such compounds is paramount for their potential applications in drug discovery and development, where structure dictates function.

References

An In-depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, a key chemical intermediate with significant applications in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, analytical characterization, and applications.

Core Chemical Identity

This compound is a bicyclic organic compound featuring a granatane (9-azabicyclo[3.3.1]nonane) core structure. The presence of a methyl group at the nitrogen atom (position 9) and an oxime functional group at position 3 defines its unique chemical properties and reactivity.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine[1]
CAS Number 6164-67-6[1][2][3]
Molecular Formula C₉H₁₆N₂O[1][2]
Molecular Weight 168.24 g/mol [1][2]
Synonyms (+/-)-Pseudopelletierine oxime, 9-Methylgranatan-3-one oxime[1]

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the oximation of its corresponding ketone precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. This reaction is a classic condensation reaction between a ketone and hydroxylamine, typically carried out using hydroxylamine hydrochloride in the presence of a base.

Synthesis of the Ketone Precursor: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

The bicyclic ketone can be synthesized via a Mannich-type reaction, a well-established method for the construction of such ring systems. A detailed protocol, adapted from the synthesis of the analogous 9-benzyl derivative, is presented below.[4]

Experimental Protocol: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with water and methylamine.

  • Acidification: The reaction mixture is cooled to 0-10 °C, and sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

  • Addition of Reagents: Glutaraldehyde and acetonedicarboxylic acid are subsequently added, ensuring the temperature remains below 5 °C.

  • Base Addition: A solution of sodium acetate is added slowly over 1.5 hours.

  • Reaction Progression: The reaction mixture is stirred at 5 °C for 20 hours and then at 25 °C for another 20 hours. The evolution of CO₂ is observed.

  • Work-up: The pH of the solution is adjusted to 2 with sulfuric acid, and the mixture is extracted with an organic solvent like MTBE to remove impurities. The aqueous layer is then basified with sodium carbonate to a pH of 8.

  • Extraction and Isolation: The product is extracted with an appropriate organic solvent (e.g., heptane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.

  • Purification: The crude product can be purified by column chromatography or recrystallization to afford the pure 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

Causality Behind Experimental Choices: The use of a Mannich-type reaction is a convergent and efficient strategy for constructing the bicyclic core. The careful control of temperature during the addition of reagents is crucial to prevent side reactions and ensure a good yield. The pH adjustments during the work-up are essential for separating the product from unreacted starting materials and by-products.

Diagram 1: Synthesis Pathway for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methylamine Methylamine Mannich_Reaction Mannich Reaction Methylamine->Mannich_Reaction Glutaraldehyde Glutaraldehyde Glutaraldehyde->Mannich_Reaction Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->Mannich_Reaction Ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Mannich_Reaction->Ketone Bicyclization

Caption: Mannich reaction for the synthesis of the ketone precursor.

Oximation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

The conversion of the ketone to the oxime is a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolution: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Hydroxylamine hydrochloride and a base (e.g., sodium acetate, sodium hydroxide, or pyridine) are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, and MS), which should be consistent with the expected data. The disappearance of the ketone starting material can be monitored by TLC or GC-MS.

Diagram 2: Oximation Reaction Workflow

G Start Start: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Reagents Add Hydroxylamine HCl and Base (e.g., NaOAc) Start->Reagents Reaction Stir at RT or Reflux (Monitor by TLC) Reagents->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying and Concentration Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product G Oxime This compound Reduction Reduction (e.g., H₂, Raney Ni) Oxime->Reduction Amine endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane Reduction->Amine Coupling Coupling with 1-methyl-1H-indazole-3-carboxylic acid Amine->Coupling Granisetron Granisetron Coupling->Granisetron G POI_Ligand Ligand for Protein of Interest (POI) Linker Linker POI_Ligand->Linker PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand Ligand for E3 Ubiquitin Ligase Linker->E3_Ligand E3_Ligand->PROTAC

References

An In-depth Technical Guide to the Reaction Mechanism of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oximation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the oximation reaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the synthesis of various biologically active compounds. The document delves into the stereochemical intricacies of the reaction mechanism, offers detailed experimental protocols, and presents a thorough analysis of the characterization of the resulting syn and anti oxime isomers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex nitrogen-containing bicyclic systems.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework, also known as granatane, is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic molecules of significant pharmacological importance.[1] Derivatives of this bicyclic system have demonstrated a wide array of biological activities, including acting as ligands for nicotinic and muscarinic acetylcholine receptors, and exhibiting potential in the treatment of neurodegenerative disorders and as antiviral agents.[1]

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as N-methylgranatanone or pseudopelletierine, is a readily accessible and versatile building block within this class of compounds. The carbonyl group at the C-3 position provides a reactive handle for further functionalization. One such crucial transformation is oximation—the reaction with hydroxylamine—which converts the ketone into an oxime. This functional group not only serves as a precursor for subsequent reactions, such as the Beckmann rearrangement to form lactams or reduction to amines, but the resulting oxime isomers themselves can possess distinct biological profiles.[2] A thorough understanding of the oximation reaction mechanism, particularly its stereochemical outcome, is therefore paramount for the rational design and synthesis of novel therapeutic agents based on the 9-azabicyclo[3.3.1]nonane core.

The Oximation Reaction: A Mechanistic Deep Dive

The reaction of a ketone with hydroxylamine proceeds via a nucleophilic addition-elimination mechanism to yield an oxime. In the case of unsymmetrical ketones like 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, the resulting C=N double bond can exist as one of two geometric isomers: syn or anti, with respect to the larger bridge of the bicyclic system. The stereochemical course of this reaction is dictated by the conformational preferences of the bicyclic ketone and the transition states leading to the two possible isomers.

Conformational Landscape of the Starting Ketone

The 9-azabicyclo[3.3.1]nonane system can adopt several conformations, with the chair-chair and chair-boat forms being the most significant. In the case of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, the twin-chair conformation is generally the most stable. In this conformation, the piperidone ring containing the carbonyl group and the cyclohexane ring both adopt chair-like arrangements. The N-methyl group can exist in either an axial or equatorial position, with the equatorial conformation being slightly more stable to minimize steric interactions.

The Reaction Pathway: From Ketone to Oxime

The oximation reaction is typically carried out under mildly acidic conditions. The generally accepted mechanism involves two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. This is often preceded by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This addition step leads to the formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, converting it into a good leaving group (water). Subsequently, a lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and yielding the protonated oxime, which is then deprotonated to give the final product.

The stereoselectivity of the reaction—the preference for the formation of the syn or anti isomer—is determined by the direction of attack of the hydroxylamine on the carbonyl group and the relative stabilities of the transition states leading to the two isomers. Steric hindrance plays a crucial role. Attack from the less sterically hindered face of the carbonyl group is generally favored. In the chair conformation of the piperidone ring of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, the two faces of the carbonyl group are diastereotopic. The approach of the hydroxylamine nucleophile will be influenced by the steric bulk of the bicyclic framework, leading to a preferential formation of one isomer over the other.

Oximation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates Ketone 9-Methyl-9-azabicyclo [3.3.1]nonan-3-one Carbinolamine Tetrahedral Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack (+H+) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Carbinolamine Syn_Oxime syn-Oxime Carbinolamine->Syn_Oxime Dehydration (-H2O) Anti_Oxime anti-Oxime Carbinolamine->Anti_Oxime

Figure 1: Generalized reaction pathway for the oximation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

Experimental Protocol: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

The following protocol is a generalized procedure adapted from literature methods for the synthesis of related bicyclic oximes.[3][4] Researchers should optimize conditions based on their specific experimental setup and desired outcomes.

Materials and Reagents
  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O) or Pyridine

  • Ethanol or Methanol

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in ethanol (10-15 mL per gram of ketone).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 eq) and sodium acetate trihydrate (1.5-2.0 eq) or pyridine (1.2-1.5 eq) as a base to neutralize the HCl released.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which is typically a mixture of syn and anti isomers. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the individual isomers.

Experimental_Workflow Start Start: Dissolve Ketone in Ethanol AddReagents Add NH2OH·HCl and Base Start->AddReagents Reflux Heat to Reflux (2-4h) AddReagents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Extract Aqueous Work-up & Organic Extraction Workup->Extract Dry Dry and Filter Extract->Dry Purify Concentrate and Purify (Chromatography/Recrystallization) Dry->Purify End End: Isolated Oxime Isomers Purify->End

Figure 2: A step-by-step experimental workflow for the synthesis of this compound.

Data Analysis and Characterization of Syn and Anti Isomers

The unambiguous characterization of the syn and anti isomers of this compound is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the hydroxyl group of the oxime and the protons of the bicyclic framework leads to distinct chemical shifts and through-space correlations.

Spectroscopic Data Summary
Compound/IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one ~2.6 (s, 3H, N-CH₃)~212 (C=O), ~57 (bridgehead C), ~43 (N-CH₃)
syn-Oxime Protons α to the oxime on the same side as the OH group are deshielded.Carbon α to the oxime on the same side as the OH group shows a γ-gauche shielding effect.
anti-Oxime Protons α to the oxime on the opposite side of the OH group are less deshielded.Carbon α to the oxime on the opposite side of the OH group is less shielded.
Differentiating the Isomers using NMR

The key to distinguishing the syn and anti isomers lies in the anisotropic effect of the C=N-OH group. The protons that are spatially close to the electronegative oxygen atom of the hydroxyl group will experience a deshielding effect and will resonate at a higher chemical shift (downfield).

  • ¹H NMR Spectroscopy: In the syn isomer, the hydroxyl group is oriented towards the C-2 and C-4 protons on one side of the piperidone ring. These protons would be expected to show a downfield shift compared to the corresponding protons in the anti isomer, where the hydroxyl group is pointing away from them.

  • ¹³C NMR Spectroscopy: The carbon atoms of the bicyclic framework also exhibit characteristic shifts. The γ-gauche effect is particularly useful. A carbon atom that is in a gauche (or syn-periplanar) arrangement with respect to the oxime's hydroxyl group will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding carbon in the other isomer.

  • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for confirming the stereochemistry. In the syn isomer, a through-space correlation (NOE) would be expected between the hydroxyl proton of the oxime and the nearby protons on the bicyclic ring (e.g., at C-2 and C-4). Conversely, in the anti isomer, the hydroxyl proton would show NOEs to the protons on the other side of the ring.

Conclusion and Future Perspectives

The oximation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a fundamental transformation that opens the door to a wide range of structurally diverse and biologically relevant molecules. A thorough understanding of the reaction mechanism, particularly the factors governing the stereochemical outcome, is essential for the targeted synthesis of either the syn or anti isomer. This guide has provided a detailed overview of the mechanistic principles, a practical experimental protocol, and a robust strategy for the characterization of the resulting isomers using NMR spectroscopy.

Future research in this area could focus on the development of highly stereoselective oximation methods, perhaps through the use of chiral catalysts or directing groups, to afford single isomers in high yield. Furthermore, a systematic evaluation of the biological activities of the individual syn and anti oximes of various 9-azabicyclo[3.3.1]nonane derivatives would be a valuable contribution to the field of medicinal chemistry.

References

The 3-Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Rigid Scaffold

The 3-azabicyclo[3.3.1]nonane moiety is a structurally fascinating and medicinally significant bicyclic amine that has captured the attention of synthetic and medicinal chemists for decades.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and efficacy. The 3-azabicyclo[3.3.1]nonane core is a key structural component in a variety of natural products and has been extensively utilized as a privileged scaffold in the development of novel therapeutics targeting a wide range of diseases, from infectious agents to central nervous system disorders and cancer.[2][3] This guide provides a comprehensive overview of the synthesis, conformational analysis, and biological applications of this important heterocyclic system.

Core Synthesis: Constructing the Bicyclic Framework

The construction of the 3-azabicyclo[3.3.1]nonane skeleton can be achieved through several synthetic strategies, with the Mannich and Robinson-Schöpf reactions being the most prominent and versatile. The choice of method is often dictated by the desired substitution pattern on the bicyclic core.

The Mannich Reaction: A Versatile Three-Component Condensation

The Mannich reaction is a powerful one-pot, three-component condensation that provides a straightforward entry to a wide array of substituted 3-azabicyclo[3.3.1]nonan-9-ones.[4] This reaction typically involves the condensation of a ketone (such as cyclohexanone), an aldehyde (often an aromatic aldehyde), and a source of ammonia (like ammonium acetate).[4] The reaction proceeds through a tandem Mannich annulation, forming the bicyclic system in good yields.[4]

The following protocol is a representative example of the Mannich reaction used to synthesize 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones:

  • Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1 equivalent), the desired aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable polar aprotic solvent such as ethanol.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone Ketone (e.g., Cyclohexanone) reaction One-Pot Reflux (Ethanol) ketone->reaction aldehyde Aldehyde (2 equiv.) aldehyde->reaction amine Amine Source (e.g., NH4OAc) amine->reaction product 2,4-Diaryl-3-azabicyclo- [3.3.1]nonan-9-one reaction->product Tandem Mannich Annulation G cluster_reactants Reactants cluster_process Process cluster_product Product dialdehyde Dialdehyde (e.g., Glutaraldehyde) reaction Aqueous Buffer (pH 4-5, RT) dialdehyde->reaction amine_hcl Primary Amine Hydrochloride amine_hcl->reaction acetone_deriv Acetone Derivative (e.g., Acetonedicarboxylic Acid) acetone_deriv->reaction product 3-Azabicyclo[3.3.1]- nonan-9-one reaction->product Double Mannich Reaction G A Chair-Chair B Chair-Boat A->B Conformational Isomerization C Twin-Chair A->C Conformational Isomerization B->C

References

Discovery and history of Pseudopelletierine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pseudopelletierine and its Derivatives

Introduction

Pseudopelletierine, a tropane alkaloid found predominantly in the root bark of the pomegranate tree (Punica granatum), represents a molecule of significant historical and chemical importance.[1] As the primary alkaloid in the bark, it is accompanied by related compounds such as pelletierine, isopelletierine, and methylpelletierine.[1][2][3] Its unique 9-methyl-9-azabicyclo[3.3.1]nonan-3-one structure, a homologue of tropinone, has not only posed fascinating challenges for structural elucidation and synthesis but has also served as a foundational scaffold for the development of novel bioactive derivatives.[4][5] This guide provides a comprehensive exploration of the journey of pseudopelletierine, from its initial discovery in the 19th century to its role in groundbreaking synthetic achievements and its modern application in medicinal chemistry.

Part 1: The Historical Unraveling of a Complex Alkaloid

The story of pseudopelletierine is deeply intertwined with the development of organic chemistry itself. Its discovery and the subsequent determination of its structure were milestones achieved through classical chemical degradation methods, long before the advent of modern spectroscopic techniques.

Discovery and Naming

The initial isolation of the alkaloid constellation from pomegranate root bark is credited to the French pharmacist and chemist Charles Joseph Tanret in the late 1870s.[1][6][7][8] Through meticulous extraction work, Tanret identified four distinct basic compounds.[1] In honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier, he named them pelletierine, isopelletierine, methylpelletierine, and the most abundant of the group, pseudopelletierine.[1]

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A [label="1879-1880\nDiscovery", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Charles Tanret isolates four alkaloids\nfrom Punica granatum root bark and\nnames them, including pseudopelletierine.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; C [label="1899\nStructural Elucidation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="A. Piccinini correctly deduces the atomic\nconnectivity by oxidative cleavage to suberic acid.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; E [label="1905-1911\nDegradation & Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Richard Willstätter uses pseudopelletierine\nas a starting material for the first-ever\nsynthesis of cyclooctatetraene.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; G [label="1917\nBiomimetic Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Robert Robinson develops the elegant\none-pot synthesis of tropinone, later\nadapted for pseudopelletierine.", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

A -> B [style=invis]; C -> D [style=invis]; E -> F [style=invis]; G -> H [style=invis];

{rank=same; A; C; E; G;} {rank=same; B; D; F; H;}

A -> C -> E -> G [color="#4285F4"]; }

Figure 1: A timeline of the key historical events in the study of pseudopelletierine.

Structural Elucidation: From Degradation to Confirmation

Determining the molecular architecture of pseudopelletierine was a formidable task in the late 19th and early 20th centuries. An initial proposed structure was ultimately proven incorrect. The breakthrough came in 1899 from A. Piccinini, who, through a key oxidative cleavage experiment, degraded the pseudopelletierine backbone to yield suberic acid (octanedioic acid).[9] This result unequivocally established the presence of an eight-carbon unbranched chain within a cyclic system, leading to the correct atomic connectivity.[9]

Further validation and, indeed, a monumental achievement in its own right, came from the work of Nobel laureate Richard Willstätter.[10] His research on tropane alkaloids, including pseudopelletierine, was a masterclass in systematic chemical degradation.[10][11] Willstätter's multi-stage degradation of pseudopelletierine, employing a series of exhaustive methylations and Hofmann eliminations, not only corroborated its structure but also led to the first synthesis of the theoretically significant, and at the time unknown, cyclooctatetraene.[10][12] This transformation was a landmark achievement that solidified the structure of pseudopelletierine and opened new avenues in the chemistry of cyclic polyolefins.[9][10]

digraph "Willstatter_Degradation" { graph [fontname="Arial", label="Willstätter's Degradation of Pseudopelletierine", labelloc=t, fontsize=16]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Pseudopelletierine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Exhaustive Methylation\n(CH₃I)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Hofmann Elimination\n(Ag₂O, H₂O, heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; inter1 [label="N-Methylgranatenine", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Exhaustive Methylation\n(CH₃I)", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Hofmann Elimination\n(Ag₂O, H₂O, heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; inter2 [label="Cyclo-octa-1,5-diene", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Further Degradation Steps", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Cyclooctatetraene", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> inter1 [color="#4285F4"]; inter1 -> step3 [color="#EA4335"]; step3 -> step4 [color="#EA4335"]; step4 -> inter2 [color="#EA4335"]; inter2 -> step5 [color="#FBBC05"]; step5 -> product [color="#FBBC05"]; }

Figure 2: Logical workflow of Willstätter's degradation of pseudopelletierine.

Part 2: The Synthesis of a Bicyclic Core

The elegant and symmetrical structure of pseudopelletierine has made it a compelling target for total synthesis. The methods developed for its construction are cornerstones of organic synthesis, taught in classrooms to this day.

The Robinson-Schöpf Synthesis: A Biomimetic Masterpiece

The most renowned method for constructing the pseudopelletierine core is an adaptation of Robert Robinson's celebrated 1917 synthesis of tropinone.[4][13][14] This reaction, later optimized by Clemens Schöpf, is a one-pot, three-component reaction that proceeds under mild, so-called "physiological" conditions.[15][16] It is considered a classic biomimetic synthesis, as it mirrors the likely biosynthetic pathway in the plant.[17][18]

The synthesis brings together glutaraldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt) in an aqueous buffer.[15] The mechanism is formally described as a double Mannich reaction.[16] A series of intermolecular and intramolecular condensations and cyclizations, followed by a double decarboxylation, efficiently assembles the complex bicyclic structure in remarkably high yield.[9][19]

digraph "Robinson_Schopf" { graph [fontname="Arial", label="Robinson-Schöpf Synthesis of Pseudopelletierine", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

sub1 [label="Glutaraldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Acetonedicarboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

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sub1 -> reaction [color="#4285F4"]; sub2 -> reaction [color="#4285F4"]; sub3 -> reaction [color="#4285F4"]; reaction -> decarbox [label="Bicyclic Intermediate", color="#EA4335"]; decarbox -> product [color="#EA4335"]; }

Figure 3: Overview of the Robinson-Schöpf synthesis.

The Dieckmann Condensation Route

An alternative, linear approach to pseudopelletierine was developed by Putney and Soine. This synthesis constructs the bicyclic core via an intramolecular Dieckmann condensation. The key steps involve the initial synthesis of 1-methyl-2,6-piperidinediacetic acid diethyl ester, which is then subjected to an intramolecular condensation using a strong base to form a bicyclic β-keto ester.[20] Subsequent hydrolysis and facile decarboxylation of this intermediate yields the final pseudopelletierine product.[20]

digraph "Dieckmann_Condensation" { graph [fontname="Arial", label="Dieckmann Condensation Route to Pseudopelletierine", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="1-Methyl-2,6-piperidinediacetic\nacid diethyl ester", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Dieckmann Condensation\n(Strong Base, e.g., Na)", fillcolor="#FFFFFF", fontcolor="#202124"]; inter [label="Carbethoxy-pseudopelletierine\n(β-keto ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Hydrolysis & Decarboxylation\n(Acid/Base, Heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pseudopelletierine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [color="#4285F4"]; step1 -> inter [color="#EA4335"]; inter -> step2 [color="#FBBC05"]; step2 -> product [color="#34A853"]; }

Figure 4: Workflow for the Dieckmann condensation synthesis route.

Synthetic Route Key Reactants Core Reaction Type Key Features
Robinson-Schöpf Glutaraldehyde, Methylamine, Acetonedicarboxylic AcidDouble Mannich ReactionBiomimetic, one-pot, high yield, proceeds under mild conditions.[15][16][18]
Dieckmann Condensation 1-Methyl-2,6-piperidinediacetic acid diethyl esterIntramolecular CondensationLinear synthesis, relies on classic cyclization of a pre-formed piperidine diester.[21][20]

Part 3: Modern Derivatives and Pharmacological Applications

The rigid, bicyclic structure of pseudopelletierine has made it an attractive scaffold for medicinal chemists. By using the core structure as a template, new molecules with improved pharmacological properties can be designed and synthesized.

Curcumin Analogs with Anti-Inflammatory Activity

A notable recent application of the pseudopelletierine scaffold is in the development of monocarbonyl analogs of curcumin.[22] Curcumin, a natural compound with known anti-inflammatory properties, suffers from poor bioavailability, which limits its therapeutic application.[22] To address this, researchers have synthesized novel analogs by incorporating the pseudopelletierine (also known as granatanone) structure.[22]

The synthesis involves an aldol condensation between pseudopelletierine and various substituted benzaldehydes. This reaction creates a series of compounds where the granatane scaffold is linked to substituted aromatic rings, mimicking the structure of curcumin but with potentially improved pharmacokinetic properties. In vitro studies on these novel derivatives have demonstrated significant anti-inflammatory activity, validating the use of the pseudopelletierine core as a valuable scaffold in drug design.[22]

Part 4: Experimental Protocols

Protocol 1: Robinson-Schöpf Synthesis of Pseudopelletierine

This protocol is adapted from established literature procedures, such as those found in Organic Syntheses.[15]

  • Preparation of Glutaraldehyde Solution: In a suitable round-bottomed flask under an inert atmosphere, combine concentrated hydrochloric acid and deoxygenated water. Add 2-ethoxy-3,4-dihydro-2H-pyran and stir vigorously to effect hydrolysis to glutaraldehyde.[15][21]

  • Reaction Assembly: To the glutaraldehyde solution, add sequentially: additional water, a solution of methylamine hydrochloride, a solution of acetonedicarboxylic acid, and a buffered solution of disodium hydrogen phosphate and sodium hydroxide.[15] The final pH should be controlled, as the reaction is pH-sensitive.[20]

  • Reaction and Decarboxylation: Stir the mixture under an inert atmosphere. Carbon dioxide evolution will be observed as the initial condensation and subsequent decarboxylation occur.[15] After an extended stirring period (e.g., 24 hours), add concentrated hydrochloric acid and heat on a steam bath to ensure complete decarboxylation.[15]

  • Extraction: Cool the solution and make it strongly basic with sodium hydroxide. Extract the aqueous mixture exhaustively with an organic solvent such as methylene chloride.[15]

  • Purification: Dry the combined organic extracts over sodium sulfate. Concentrate the solution and purify the crude product. This can be achieved by column chromatography over alumina followed by sublimation or recrystallization from a solvent like pentane to yield pure pseudopelletierine.[15]

Protocol 2: Historical Isolation from Punica granatum

This protocol is based on the general principles of 19th-century alkaloid extraction.[1]

  • Material Preparation: Obtain dried root bark of Punica granatum and grind it into a coarse powder.

  • Basification and Extraction: Macerate the powdered bark in an alkaline solution (e.g., sodium carbonate in water) to liberate the free-base alkaloids from their native salt forms. Extract the basified slurry repeatedly with a nonpolar organic solvent (e.g., chloroform or ether).

  • Acidic Wash: Combine the organic extracts and wash them with a dilute aqueous acid (e.g., dilute sulfuric acid). The basic alkaloids will be protonated and transfer to the aqueous phase, leaving non-basic impurities in the organic layer.

  • Liberation and Final Extraction: Separate the acidic aqueous layer and again make it strongly alkaline with a base like sodium hydroxide. This re-forms the free-base alkaloids. Extract this basic aqueous solution with fresh organic solvent.

  • Isolation: Dry the final organic extract and evaporate the solvent to yield a crude mixture of alkaloids. Pseudopelletierine, being the most abundant, can be further purified from this mixture by fractional crystallization or sublimation.

Conclusion

From its discovery in pomegranate bark by Tanret to its pivotal role in Willstätter's synthesis of cyclooctatetraene and its elegant construction by Robinson, pseudopelletierine holds a distinguished place in the history of natural products chemistry. Its journey illustrates the evolution of chemical science, from classical structure elucidation by degradation to sophisticated, biomimetic total synthesis. Today, the legacy of pseudopelletierine continues as its rigid, well-defined bicyclic scaffold provides a valuable platform for the design and synthesis of new therapeutic agents, demonstrating that the value of natural products extends far beyond their initial discovery.

References

Methodological & Application

Protocol for the Reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the chemical reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime to its corresponding primary amine, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This amine is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the antiemetic drug Granisetron.[1] This document evaluates common reduction methodologies, offering detailed, field-proven protocols for both catalytic hydrogenation and metal hydride reduction. The causality behind experimental choices, safety considerations, and reaction workup procedures are discussed in detail to ensure reproducibility and safety for researchers in drug development and process chemistry.

Introduction and Strategic Importance

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a pivotal step in the production of several active pharmaceutical ingredients (APIs). The bicyclic structure of this amine serves as a rigid scaffold, which is a desirable feature in medicinal chemistry for optimizing ligand-receptor interactions. The primary route to this amine involves the reduction of the corresponding oxime, a stable and readily accessible derivative of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

The transformation from an oxime to a primary amine is a fundamental process in organic synthesis, requiring the reduction of the carbon-nitrogen double bond (C=N) and the reductive cleavage of the nitrogen-oxygen (N-O) bond.[2][3] This dual transformation necessitates the use of potent reducing agents or catalytic systems capable of facilitating both processes efficiently. This guide focuses on providing robust and scalable protocols for this key synthetic step.

Caption: General reaction scheme for the reduction of the oxime to the amine.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as scale, available equipment, safety protocols, and desired selectivity. Several methods have been established for the reduction of oximes. Below is a comparative summary of the most viable options for this specific transformation.

Methodology Reducing System Typical Conditions Advantages Disadvantages & Safety Considerations
Catalytic Hydrogenation Raney® Nickel, H₂ gasEthanol or Methanol, 50°C, 50-300 psi H₂[4][5]High yield (often >90%)[5], clean reaction, catalyst is relatively inexpensive, scalable.Requires specialized high-pressure hydrogenation equipment. Raney® Ni is pyrophoric and must be handled with extreme care, especially when dry.[6] H₂ gas is highly flammable.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether, reflux[2][7]Very powerful and effective for a wide range of oximes[8], reaction times are often short.Extremely reactive and non-selective. Reacts violently with water and protic solvents.[9][10][11] Requires strict anhydrous and inert atmosphere conditions.[12] Quenching can be hazardous on a large scale.
Modified Borohydride Sodium Borohydride (NaBH₄) + Additive (e.g., NiCl₂, ZrCl₄, CuSO₄)Methanol or Ethanol, various temperatures[13][14]Milder and safer to handle than LiAlH₄[15], NaBH₄ is inexpensive and stable in air.NaBH₄ alone is not effective for oxime reduction.[13][16] Requires an additive/catalyst, which can complicate workup. Yields can be variable.

For industrial and pilot-scale synthesis, Catalytic Hydrogenation with Raney® Nickel is often the preferred method due to its high efficiency, cost-effectiveness, and more manageable safety profile at scale compared to LiAlH₄.

Featured Protocol: Catalytic Hydrogenation with Raney® Nickel

This protocol details the reduction via catalytic hydrogenation, a robust and scalable method for producing high-purity 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Principle

Raney® Nickel is a high-surface-area nickel catalyst that is highly active for the hydrogenation of various functional groups, including oximes.[6] The reaction involves the catalytic addition of hydrogen across the C=N bond to form an intermediate hydroxylamine, which is further reduced to the primary amine with cleavage of the N-O bond. The use of a solvent like ethanol or methanol is common, and additives such as ammonia or ammonium acetate can sometimes improve yields by preventing side reactions.[4][5]

Materials and Reagents
ReagentCAS No.PurityNotes
This compound6164-67-6>97%Starting material.[17][18]
Raney® Nickel (slurry in water)7440-02-0N/AActive catalyst. Pyrophoric when dry.[6]
Ethanol (Anhydrous)64-17-5>99.5%Reaction solvent.
Ammonium Hydroxide (Ammonia solution)1336-21-628-30%Additive to suppress side reactions.[4]
Hydrogen Gas (H₂)1333-74-0High PurityReducing agent.
Celite® (Diatomaceous earth)61790-53-2N/AFiltration aid.

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor.

  • Glassware for workup (Büchner funnel, round-bottom flasks).

  • Rotary evaporator.

  • Inert atmosphere setup (Nitrogen or Argon).

Safety Precautions
  • Raney® Nickel: Highly pyrophoric. It can ignite spontaneously in air when dry. Always handle as a water or solvent slurry. Never allow the catalyst to dry on filter paper or spatulas. Quench spent catalyst carefully with dilute acid.

  • Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is leak-proof and operated in a well-ventilated area or fume hood, away from ignition sources.

  • Pressure: The reaction is conducted under pressure. Use a blast shield and ensure the pressure vessel is rated for the intended operating pressure.

Step-by-Step Experimental Protocol

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep1 Charge reactor with Oxime, Ethanol, and NH4OH prep2 Purge reactor with N2 prep1->prep2 react1 Safely add Raney Ni slurry prep2->react1 react2 Seal reactor, purge with N2, then purge with H2 react1->react2 react3 Pressurize with H2 (50 psi) and heat to 50°C react2->react3 react4 Monitor H2 uptake (approx. 24 hours) react3->react4 work1 Cool, vent H2, purge with N2 react4->work1 work2 Filter catalyst through Celite® (KEEP WET) work1->work2 work3 Rinse filter cake with Ethanol work2->work3 work4 Concentrate filtrate in vacuo work3->work4 work5 Perform acid/base extraction for purification work4->work5 work6 Dry and evaporate solvent to yield pure amine work5->work6

Caption: Experimental workflow for catalytic hydrogenation.

  • Reactor Charging: In a suitable high-pressure reactor vessel, add this compound (e.g., 10.0 g, 0.06 mol). Add ethanol (70 mL) and a concentrated ammonia solution (36 mL).[4]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 1.0 g, ~10% by weight of the oxime). The catalyst should be added as a slurry in water or ethanol to prevent ignition.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen to remove all oxygen, then purge with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin stirring. Heat the mixture to 50°C.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the ballast tank. The reaction is typically complete within 24 hours when hydrogen consumption ceases.

  • Catalyst Filtration (Critical Step): After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen. Open the reactor and immediately filter the mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake containing the Raney® Nickel to dry out. Wash the filter cake with additional ethanol to recover all the product. The wet filter cake should be immediately transferred to a separate container and quenched (e.g., by slowly adding to a large volume of dilute hydrochloric acid).

  • Workup and Isolation: Combine the filtrate and washes. Remove the solvent and excess ammonia using a rotary evaporator. The resulting crude residue can be purified by dissolving it in dilute hydrochloric acid, washing with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer with NaOH. The product amine is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the purified 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[5]

Alternative Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is highly effective but requires stringent safety protocols due to the nature of LiAlH₄. It is best suited for small-scale laboratory synthesis where high-pressure equipment is unavailable.

CRITICAL SAFETY WARNING

Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. It can ignite in moist air and reacts violently with water and other protic sources, releasing flammable hydrogen gas.[9][19] All operations must be conducted under a completely anhydrous and inert atmosphere (nitrogen or argon). A Class D fire extinguisher (for combustible metals) must be immediately available.[9]

Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (e.g., 1.5 molar equivalents relative to the oxime) in anhydrous diethyl ether or THF.[7]

  • Substrate Addition: Dissolve the this compound (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[7]

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.[7]

  • Quenching (Fieser Workup - Use Extreme Caution): Cool the reaction mixture in an ice bath. With vigorous stirring, very slowly and sequentially add the following:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A vigorous evolution of hydrogen gas will occur. Ensure adequate ventilation.

  • Isolation: Stir the resulting mixture at room temperature for 15-30 minutes. Filter the granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved via distillation or acid/base extraction as described in section 3.4.

References

Application Notes and Protocols: The Strategic Use of Pseudopelletierine Oxime in the Synthesis of Granisetron

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Granisetron, a potent and selective 5-HT₃ receptor antagonist, is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Its synthesis relies on the efficient construction of its core bicyclic amine structure, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on a key synthetic route to this crucial intermediate, starting from the naturally derived alkaloid, pseudopelletierine. We will delve into the strategic conversion of pseudopelletierine to its oxime derivative, a pivotal intermediate that facilitates the stereoselective introduction of the required amine functionality. This guide will furnish in-depth application notes, step-by-step experimental protocols, and an exploration of the underlying chemical principles to ensure robust and reproducible synthetic outcomes.

Introduction: The Synthetic Landscape of Granisetron

The chemical structure of granisetron, 1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, features a complex bicyclic amine moiety. The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the stereochemical purity of this amine precursor. While multiple synthetic pathways to granisetron have been explored, the route commencing with pseudopelletierine offers a compelling approach due to the readily available starting material and the potential for high stereocontrol.

Pseudopelletierine can be efficiently synthesized via the Robinson-Schöpf reaction or extracted from the root bark of the pomegranate tree (Punica granatum L.).[2][3] The core of the synthetic strategy detailed herein involves a two-step transformation of the ketone functionality in pseudopelletierine: oximation followed by reduction. The formation of pseudopelletierine oxime serves as a critical intermediate step, paving the way for the diastereoselective reduction to the desired endo-amine.

This document will provide a comprehensive guide to this synthetic sequence, emphasizing the causality behind experimental choices and providing self-validating protocols for each key transformation.

The Synthetic Pathway: From Pseudopelletierine to the Granisetron Precursor

The overall synthetic route can be visualized as a three-stage process, starting from the synthesis of pseudopelletierine, its conversion to the oxime intermediate, and finally, the reduction to the target amine.

Granisetron_Synthesis_Pathway cluster_0 Stage 1: Pseudopelletierine Synthesis cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction cluster_3 Final Stage: Granisetron Synthesis A Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid B Pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) A->B Robinson-Schöpf Reaction C Pseudopelletierine Oxime (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime) B->C Hydroxylamine Hydrochloride D endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Precursor) C->D Catalytic Hydrogenation F Granisetron D->F E 1-Methylindazole-3-carboxylic acid E->F Amide Coupling

Figure 1: Overall synthetic workflow from starting materials to Granisetron.

Synthesis of Pseudopelletierine

The Robinson-Schöpf synthesis provides a reliable and scalable method for producing pseudopelletierine. This one-pot reaction biomimetically constructs the bicyclic tropane alkaloid core from simple acyclic precursors.[2]

Protocol 1: Synthesis of Pseudopelletierine

  • Materials:

    • 2-Ethoxy-3,4-dihydro-2H-pyran

    • Concentrated Hydrochloric Acid

    • Deoxygenated Water

    • Methylamine Hydrochloride

    • Acetonedicarboxylic Acid

    • Disodium Hydrogen Phosphate Dodecahydrate

    • Sodium Hydroxide

    • Methylene Chloride

    • Sodium Sulfate (anhydrous)

    • Alumina (for chromatography)

    • Pentane

  • Procedure:

    • In a suitable reaction vessel under a nitrogen atmosphere, prepare an aqueous solution of glutaraldehyde by stirring 2-ethoxy-3,4-dihydro-2H-pyran (0.5 mole) with a solution of concentrated hydrochloric acid (0.26 mole) in deoxygenated water for 1 hour.[2]

    • To this solution, add in sequence: an aqueous solution of methylamine hydrochloride (0.74 mole), an aqueous solution of acetonedicarboxylic acid (0.57 mole), and a freshly prepared phosphate buffer solution (0.25 mole disodium hydrogen phosphate dodecahydrate and 0.18 mole sodium hydroxide in water).[2]

    • Stir the reaction mixture under nitrogen at room temperature for 24 hours. The pH should increase from an initial value of approximately 2.5 to 4.5.[2]

    • For decarboxylation, add concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour.[2]

    • Cool the reaction to room temperature and basify to pH ~12 with a concentrated sodium hydroxide solution.

    • Promptly extract the product into methylene chloride (8 portions). Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

    • Concentrate the dried organic phase and purify by column chromatography on alumina, eluting with methylene chloride.[2]

    • Concentrate the eluate to yield crystalline pseudopelletierine. Further purification can be achieved by sublimation followed by recrystallization from pentane to yield colorless pseudopelletierine.[2]

  • Characterization:

    • The identity and purity of the synthesized pseudopelletierine should be confirmed by melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The ¹H NMR spectrum is characterized by a singlet for the N-methyl group, and the ¹³C NMR shows six distinct signals due to the molecule's symmetry.[3][4] The IR spectrum will show a characteristic strong absorption for the ketone carbonyl group.[3]

The Pivotal Intermediate: Pseudopelletierine Oxime

The conversion of the ketone in pseudopelletierine to an oxime is a critical step. Oximes are versatile intermediates in organic synthesis and, in this case, set the stage for the introduction of the amine group.[5] The reaction involves the condensation of the ketone with hydroxylamine.

The Chemistry of Oximation

The reaction of a ketone with hydroxylamine hydrochloride proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the oxime. The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, which drives the reaction to completion.[6]

Oximation_Mechanism A Pseudopelletierine (Ketone) C Hemiaminal Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH₂OH) B->C D Pseudopelletierine Oxime C->D Dehydration (-H₂O)

Figure 2: Generalized mechanism for the formation of Pseudopelletierine Oxime.

Protocol 2: Synthesis of Pseudopelletierine Oxime

  • Materials:

    • Pseudopelletierine

    • Hydroxylamine Hydrochloride

    • Pyridine

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve pseudopelletierine (1.0 equivalent) in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker of cold water to precipitate the oxime.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield pseudopelletierine oxime.

  • Characterization:

    • The formation of the oxime can be confirmed by the disappearance of the ketone C=O stretching frequency and the appearance of a C=N stretching frequency in the IR spectrum.

    • ¹H NMR spectroscopy will show the appearance of a new signal for the N-OH proton, and shifts in the signals of the protons alpha to the former carbonyl carbon.

    • The molecular weight can be confirmed by mass spectrometry. The molecular formula for pseudopelletierine oxime is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol .[1]

Stereoselective Reduction to the Key Amine Intermediate

The reduction of pseudopelletierine oxime to endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is the most critical step in this synthetic sequence. The stereochemical outcome of this reduction directly impacts the purity of the final granisetron product. Catalytic hydrogenation is a preferred method for this transformation, often yielding the desired endo isomer with high selectivity.

Principles of Oxime Reduction

The reduction of oximes to primary amines can be achieved through various methods, including catalytic hydrogenation over noble metal catalysts (e.g., Pt, Pd, Rh, Raney Nickel) or with chemical reducing agents.[7] Catalytic hydrogenation is often favored in industrial settings due to its efficiency and cleaner reaction profiles. The stereoselectivity of the reduction is influenced by the catalyst, solvent, and reaction conditions. In the case of pseudopelletierine oxime, hydrogenation tends to favor the delivery of hydrogen from the less sterically hindered face, leading to the formation of the endo-amine.

Protocol 3: Catalytic Hydrogenation of Pseudopelletierine Oxime

  • Materials:

    • Pseudopelletierine Oxime

    • Methanol

    • Ammonia solution (0.88 specific gravity)

    • Raney Nickel or Platinum(IV) oxide (Adam's catalyst)

    • Hydrogen gas

  • Procedure:

    • Charge a high-pressure hydrogenation reactor with a solution of pseudopelletierine oxime (1.0 equivalent) in methanol and concentrated ammonia solution.[8]

    • Add the hydrogenation catalyst (e.g., Raney Nickel or PtO₂) to the reactor.

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Heat the reaction mixture to 50°C and stir vigorously.[8]

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 24-48 hours.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

    • The crude product can be purified by distillation or by conversion to its salt (e.g., hydrochloride) followed by recrystallization.

  • Characterization and Quality Control:

    • The purity and isomer ratio (endo vs. exo) of the amine product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.

    • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be confirmed by 2D NMR techniques such as NOESY.

Final Amide Coupling to Synthesize Granisetron

The final step in the synthesis is the amide coupling of the endo-amine with 1-methylindazole-3-carboxylic acid or its activated derivative.

Protocol 4: Synthesis of Granisetron

  • Materials:

    • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

    • 1-Methylindazole-3-carboxylic acid

    • A suitable coupling agent (e.g., ethyl chloroformate) or conversion to the acid chloride (e.g., with thionyl chloride)

    • An organic base (e.g., triethylamine)

    • A suitable solvent (e.g., methyl isobutyl ketone or dichloromethane)[9]

    • Hydrochloric acid (for salt formation)

  • Procedure:

    • Activate the 1-methylindazole-3-carboxylic acid, for instance, by reacting it with ethyl chloroformate in the presence of triethylamine in methyl isobutyl ketone to form a mixed anhydride.[9]

    • Add the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to the reaction mixture.

    • Stir the reaction until completion, which can be monitored by TLC or HPLC.

    • Perform an aqueous workup, washing the organic layer with a sodium carbonate solution.[9]

    • Distill the organic solvent to obtain crude granisetron free base.

    • The free base can be purified and then converted to the hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent like ethanol or methanol.[10]

    • The final granisetron hydrochloride can be purified by recrystallization.

  • Final Product Analysis:

    • The final granisetron hydrochloride product must meet stringent purity specifications, typically greater than 99.0%.[11]

    • A comprehensive analysis including HPLC for purity and impurity profiling, NMR for structural confirmation, and mass spectrometry is required for batch release.

Data Summary

Step Starting Material Key Reagents Intermediate/Product Typical Yield Key Analytical Techniques
1. Robinson-SchöpfGlutaraldehyde, Methylamine, Acetonedicarboxylic acidPhosphate bufferPseudopelletierine45-70%[12]MP, TLC, ¹H NMR, ¹³C NMR, IR
2. OximationPseudopelletierineHydroxylamine HCl, Pyridine, EthanolPseudopelletierine Oxime>90%IR, ¹H NMR, MS
3. ReductionPseudopelletierine OximeH₂, Raney Ni or PtO₂, MeOH, NH₃endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine~80%[7]HPLC, ¹H NMR, ¹³C NMR, MS
4. Amide Couplingendo-Amine, 1-Methylindazole-3-carboxylic acidCoupling agent, BaseGranisetronHighHPLC, MP, NMR, MS

Conclusion

The synthetic route to granisetron via the pseudopelletierine oxime intermediate represents a robust and well-established pathway for the production of this important antiemetic drug. The strategic use of oximation followed by stereoselective reduction allows for the efficient and controlled synthesis of the crucial endo-amine precursor. The protocols and insights provided in this document are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis, ensuring high purity and yield of the final active pharmaceutical ingredient. Adherence to rigorous analytical characterization at each step is paramount to guaranteeing the quality and safety of the final drug product.

References

Experimental procedure for catalytic hydrogenation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Catalytic Hydrogenation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Introduction: The Synthesis of a Key Bicyclic Amine

The compound 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a vital bicyclic amine that serves as a crucial intermediate and structural motif in medicinal and pharmaceutical chemistry. Its rigid, well-defined three-dimensional structure is valuable for the precise spatial arrangement of functional groups, a critical factor in optimizing receptor binding and structure-activity relationships (SAR) for drug development. This amine and its derivatives are used in the synthesis of various therapeutic agents, including antidepressants and muscle relaxants.

One of the most direct and efficient methods for synthesizing this amine is through the reduction of its corresponding oxime, this compound. Catalytic hydrogenation stands out as a robust and scalable method for this transformation. This process involves the reduction of the carbon-nitrogen double bond (C=N) of the oxime and the cleavage of the nitrogen-oxygen (N-O) bond to yield the primary amine.

This application note provides a detailed, field-proven protocol for the catalytic hydrogenation of this compound using Raney® Nickel, a highly active and commonly employed catalyst for such reductions. The guide emphasizes not only the procedural steps but also the underlying causality for experimental choices, stringent safety protocols, and methods for ensuring a successful and reproducible outcome.

Reaction Principle and Mechanism

The conversion of an oxime to a primary amine via catalytic hydrogenation is a heterogeneously catalyzed reaction. The process occurs on the surface of a metal catalyst, typically Raney Nickel, Palladium, or Platinum.

Overall Reaction:

The mechanism, while complex, can be simplified into several key stages:

  • Adsorption: Both hydrogen gas and the oxime substrate adsorb onto the highly porous surface of the Raney Nickel catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms become active species on the nickel surface.

  • Stepwise Reduction: The activated hydrogen atoms are sequentially added across the C=N double bond of the oxime. This is often followed by the hydrogenolysis (cleavage by hydrogen) of the N-O bond, releasing a molecule of water and forming the final primary amine product.

The choice of Raney Nickel is predicated on its high catalytic activity for oxime reductions and its cost-effectiveness compared to noble metal catalysts. However, its use necessitates strict adherence to safety protocols due to its pyrophoric nature.

Materials and Apparatus

Reagents and Chemicals
ReagentGradeSupplierNotes
This compound≥97%CommercialStarting material.
Raney® Nickel (e.g., 2800)Slurry in waterCommercialCatalyst. Handle with extreme care.
Ethanol (EtOH)Anhydrous, ≥99.5%CommercialReaction solvent. Methanol can also be used.
Hydrogen (H₂)High Purity, ≥99.99%Gas SupplierReducing agent.
Nitrogen (N₂)High Purity, ≥99.99%Gas SupplierInert gas for purging.
Celite® 545N/ACommercialFiltration aid.
Deionized WaterN/AIn-houseFor catalyst washing and quenching.
Equipment
  • High-pressure hydrogenation reactor (autoclave), stainless steel or Hastelloy, equipped with:

    • Magnetic stirring drive (gas-entrainment impeller recommended)

    • Pressure gauge and rupture disc

    • Thermocouple/temperature probe

    • Gas inlet and outlet valves

    • Cooling coil/jacket

  • Heating mantle with temperature controller

  • High-pressure hydrogen and nitrogen gas cylinders with appropriate regulators

  • Schlenk line or similar inert gas manifold

  • Standard laboratory glassware (beakers, flasks)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, gloves.

  • A well-ventilated fume hood suitable for high-pressure reactions.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving hydrogen and the pyrophoric catalyst must be conducted in a properly functioning chemical fume hood.

Workflow Overview

Application Note: A Robust HPLC Method for the Analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Granisetron[1][2][3]. Due to its polar nature, attributed to the tertiary amine and oxime functionalities, chromatographic analysis can be challenging. This method utilizes a polar-endcapped C18 column to achieve excellent peak shape and retention. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability testing in a pharmaceutical setting[4][5][6].

Introduction

This compound (Figure 1) is a bicyclic organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol [7][8]. Its structural features, particularly the presence of a basic tertiary amine and a polar oxime group, classify it as a polar compound. The analysis of such polar molecules by conventional reversed-phase HPLC can be problematic, often leading to poor retention, broad peak shapes, and inconsistent results[9][10][11][12].

To overcome these challenges, a systematic method development approach was undertaken. This application note describes a reliable RP-HPLC method that employs a polar-endcapped stationary phase, which is designed to provide enhanced retention for polar analytes and is stable in highly aqueous mobile phases[11][12]. The developed method is demonstrated to be linear, accurate, precise, and robust for its intended purpose.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.[7]

Experimental

Materials and Reagents
  • This compound reference standard (Purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Ultrapure water

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B, 2-15 min: 5-70% B, 15-18 min: 70% B, 18-18.1 min: 70-5% B, 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 25 minutes

Method Development Strategy

The development of a robust analytical method is a systematic process. The workflow for this method development is illustrated in the diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (Polarity, pKa, UV Spectrum) Column_Screening Column Screening (C18, Polar-Endcapped C18, Phenyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, Different Buffers) Column_Screening->Mobile_Phase_Screening pH_Optimization Mobile Phase pH Optimization Mobile_Phase_Screening->pH_Optimization Select best combination Gradient_Optimization Gradient Profile Optimization pH_Optimization->Gradient_Optimization Temperature_Optimization Column Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Adjustment Temperature_Optimization->Flow_Rate_Optimization Specificity Specificity Flow_Rate_Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Diagram 1: HPLC Method Development and Validation Workflow.
Rationale for Experimental Choices

  • Column Selection: Due to the polar nature of the analyte, a conventional C18 column might provide insufficient retention. A polar-endcapped C18 column was chosen to enhance retention through interactions with the embedded polar groups and to prevent phase collapse in highly aqueous mobile phases[11][12].

  • Mobile Phase Selection: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency at low wavelengths. An ammonium acetate buffer was selected as it is volatile and compatible with mass spectrometry, should the method be transferred to an LC-MS system. The pH was controlled to ensure consistent ionization of the analyte.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase showed maximum absorbance at approximately 210 nm, which was selected for quantification to ensure high sensitivity.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[4][5][6].

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. The results are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20008500
%RSD of Peak Area ≤ 2.0% (n=6)0.8%
Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo solution. No interfering peaks were observed at the retention time of this compound.

Linearity and Range

The linearity of the method was determined by analyzing a series of solutions over the concentration range of 10-150 µg/mL. The calibration curve showed a linear relationship between the peak area and the concentration with a correlation coefficient (r²) greater than 0.999.

Table 3: Linearity Data

ParameterResult
Linearity Range (µg/mL) 10 - 150
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits of 98-102%.

Table 4: Accuracy (Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0118.999.1%
Mean Recovery 99.7%
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for both was found to be less than 2.0%.

Table 5: Precision Results

Precision Type%RSD (n=6)
Repeatability 0.9%
Intermediate Precision 1.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.5 µg/mL (S/N ≥ 3), and the LOQ was 1.5 µg/mL (S/N ≥ 10).

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

A simple, sensitive, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The use of a polar-endcapped C18 column effectively addresses the challenges associated with the analysis of this polar compound. The method validation results confirm that it is accurate, precise, and linear over the specified range. This method is suitable for routine quality control analysis and stability studies of this compound in a pharmaceutical manufacturing environment.

References

Application Notes & Protocols: The Pseudopelletierine Oxime Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of pseudopelletierine oxime as a versatile scaffold for medicinal chemistry and drug discovery. Pseudopelletierine, a tropane alkaloid naturally derived from the pomegranate tree (Punica granatum), possesses a rigid 9-azabicyclo[3.3.1]nonane core that serves as an excellent three-dimensional framework for the synthesis of novel therapeutic agents.[1][2] This document details the synthesis of the parent alkaloid, its conversion to the pivotal oxime intermediate, and subsequent strategies for derivatization. Furthermore, a detailed protocol for evaluating the anti-inflammatory potential of synthesized analogues is provided, underscoring the scaffold's utility.

Introduction: The Strategic Value of the Pseudopelletierine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to a vast number of pharmaceuticals.[1] The tropane alkaloid family, characterized by a bicyclic structure, has yielded numerous medicinally important compounds, including atropine and scopolamine.[3][4] Pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) is a homologue of tropinone and presents a unique, somewhat underexplored scaffold for synthetic diversification.[1][5]

Its key advantages include:

  • Structural Rigidity: The bicyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

  • Three-Dimensionality: The chair-chair conformation of the scaffold allows for precise spatial orientation of substituents, enabling exploration of pharmacophores in three-dimensional space.[6]

  • Synthetic Accessibility: Pseudopelletierine is readily accessible via the classic Robinson-Schöpf biomimetic synthesis, making it a cost-effective starting material.[5][7]

  • Reactive Handle: The ketone at the C3 position is a versatile functional group that can be readily converted into other functionalities, such as the oxime, providing a gateway to a diverse chemical space.

The conversion of the C3-ketone to an oxime is a critical strategic step. The oxime functional group is not merely a simple derivative; it is a versatile synthetic intermediate that can undergo a range of transformations, including reductions, cycloadditions, and rearrangements like the Beckmann rearrangement to generate novel lactam structures.[1][8] This guide focuses on the practical application of this strategy.

Physicochemical Properties
CompoundMolecular FormulaMolar Mass (g·mol−1)Melting Point (°C)
PseudopelletierineC₉H₁₅NO153.22554
(+/-)-Pseudopelletierine oximeC₉H₁₆N₂O168.24126-127

Data sourced from PubChem and commercial supplier data.[9][10]

Synthesis Protocols

Protocol 1: Synthesis of Pseudopelletierine via Robinson-Schöpf Condensation

This one-pot synthesis mimics the natural biosynthetic pathway of the alkaloid and involves a double Mannich reaction.[5][11] It is a highly efficient method for producing the core scaffold in substantial quantities.

G cluster_start Starting Materials Glutaraldehyde Glutaraldehyde OnePot One-Pot Reaction (Robinson-Schöpf) Glutaraldehyde->OnePot Methylamine Methylamine HCl Methylamine->OnePot Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->OnePot Workup Alkalinization & Extraction OnePot->Workup pH-controlled condensation Purification Column Chromatography or Sublimation Workup->Purification Isolates crude product Product Pseudopelletierine Purification->Product Yields pure product G cluster_reagents Reagents PP Pseudopelletierine Reaction Reflux in Ethanol (4 hours) PP->Reaction HA Hydroxylamine HCl HA->Reaction Py Pyridine Py->Reaction Workup Precipitation in Water Reaction->Workup Condensation Isolation Filtration & Drying Workup->Isolation Product crashes out Product Pseudopelletierine Oxime Isolation->Product G cluster_products Potential Compound Classes center_node Pseudopelletierine Oxime (Core Scaffold) Lactam Aza-bridged Lactams center_node->Lactam Beckmann Rearrangement (e.g., PPA, TsCl) Amine C3-Amino Derivatives center_node->Amine Reduction (e.g., LiAlH₄, H₂/Pd) Spiro Spiro-heterocycles center_node->Spiro Condensation (via Nitrone intermediate) Cyclo Isoxazoline Adducts center_node->Cyclo [3+2] Cycloaddition (with alkynes)

References

Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane from its oxime precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane

Topic: Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane from its Oxime Precursor Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Granatane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton, a structural analog of tropane, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, in particular, serves as a crucial building block for a range of pharmacologically active compounds, most notably Granisetron, a potent 5-HT₃ antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation therapy.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane via the catalytic hydrogenation of its oxime precursor, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. The methodology is designed to be robust, high-yielding, and scalable for research and development applications.

Guiding Principles: The Chemistry of Oxime Reduction

The conversion of an oxime to a primary amine is a fundamental transformation in organic synthesis.[3] This reduction can be achieved through various methods, including the use of dissolving metals (e.g., sodium in ethanol), hydride reagents (e.g., LiAlH₄), or, as detailed here, catalytic hydrogenation.[4][5]

Mechanism of Catalytic Hydrogenation: Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and operational simplicity.[6][7] The reaction proceeds via the following key steps:

  • Adsorption: The oxime molecule and molecular hydrogen (H₂) adsorb onto the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt), or Raney Nickel (Raney Ni).[8]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, generating reactive atomic hydrogen species.

  • Stepwise Reduction: The atomic hydrogen is sequentially added across the carbon-nitrogen double bond (C=N) of the oxime, first forming a hydroxylamine intermediate.

  • Hydrogenolysis: The nitrogen-oxygen (N-O) bond of the hydroxylamine intermediate is subsequently cleaved by hydrogen (hydrogenolysis) to release a molecule of water and form the final primary amine.[9]

The inclusion of ammonia in the reaction medium, as specified in a successful patented procedure, serves a critical role in suppressing the formation of secondary amine byproducts.[4][10]

cluster_mech Mechanism of Oxime Reduction Oxime Oxime (C=N-OH) Hydroxylamine Hydroxylamine Intermediate (CH-NH-OH) Oxime->Hydroxylamine + H₂ / Catalyst (Reduction of C=N) Amine Primary Amine (CH-NH2) Hydroxylamine->Amine + H₂ / Catalyst (Hydrogenolysis of N-O) H2O Water (H₂O) Hydroxylamine->H2O

Caption: Key stages in the catalytic hydrogenation of an oxime to a primary amine.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of this compound.[10]

Part 1: Materials & Reagents
Compound NameMolecular FormulaMW ( g/mol )CAS NumberSupplier Suggestion
This compoundC₉H₁₆N₂O168.246164-67-6Sigma-Aldrich, etc.[11][12]
Methanol (MeOH), AnhydrousCH₄O32.0467-56-1ACS Grade or higher
Ammonia solution (0.88 S.G.)NH₃ (in H₂O)17.031336-21-6Reagent Grade
Raney® Nickel (slurry in water)Ni58.697440-02-050% slurry, activated
Hydrogen (H₂), high purityH₂2.021333-74-0>99.99% purity
Celite® 545 (Diatomaceous earth)SiO₂60.0861790-53-2Filtration aid
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Pellets, Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS Grade or higher
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Granular, Reagent Grade
Part 2: Equipment
  • Parr-type hydrogenation apparatus or similar pressure vessel rated for at least 100 psi (approx. 7 bar).

  • Glass liner for the pressure vessel.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Separatory funnel.

  • pH meter or pH paper.

Part 3: Step-by-Step Synthesis Procedure

A 1. Dissolution Dissolve oxime in Methanol and aqueous Ammonia. B 2. Catalyst Addition Add Raney Ni slurry to the solution under inert atmosphere. A->B C 3. Hydrogenation Pressurize with H₂ (e.g., 50-60 psi) Heat to 50°C with stirring. B->C D 4. Catalyst Removal Cool, vent, and filter through Celite® under N₂. C->D E 5. Solvent Evaporation Concentrate the filtrate using a rotary evaporator. D->E F 6. Work-up & Extraction Basify aqueous residue with NaOH. Extract with Dichloromethane. E->F G 7. Final Product Dry, filter, and evaporate solvent to yield pure amine. F->G

Caption: Workflow for the synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.

  • Reaction Setup: In a suitable glass liner for the hydrogenation apparatus, dissolve this compound (10.0 g, 59.4 mmol) in methanol (70 mL). To this solution, add 0.88 specific gravity ammonia solution (36 mL).[10]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (approx. 1.0 g of a 50% slurry in water). CAUTION: Raney Nickel is pyrophoric and may ignite if it dries in the presence of air. Always handle as a wet slurry.

  • Hydrogenation: Seal the glass liner inside the hydrogenation vessel. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi (3.4-4.1 bar). Begin stirring and heat the reaction mixture to 50°C.

  • Reaction Monitoring: Maintain the temperature and pressure, periodically re-pressurizing with hydrogen as it is consumed. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.

  • Catalyst Filtration: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen. Open the vessel in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol. CAUTION: Do not allow the filter cake to dry. Quench the Raney Nickel on the filter paper by carefully adding a large volume of water.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol and excess ammonia using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add 10% aqueous sodium hydroxide solution until the pH is >12. This converts any ammonium salts of the product to the free base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane as an oil or low-melting solid.

Part 4: Expected Results & Characterization
ParameterExpected Value
Yield 80-95%
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Wt. 154.25 g/mol [13]
¹H NMR Consistent with the structure of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
Mass Spec (MS) (M+H)⁺ peak at m/z = 155.15, corresponding to the protonated molecule.

Critical Safety Considerations

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using properly rated and maintained equipment.[14][15]

  • Pyrophoric Catalysts: Raney Nickel and dry Palladium on Carbon (Pd/C) can ignite spontaneously upon exposure to air. They must be handled under an inert atmosphere or as a wet slurry. Catalyst filtration should be performed carefully, and the filter cake must not be allowed to dry.[14][16]

  • Ammonia: Concentrated ammonia solution is corrosive and has a pungent, irritating odor. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: NaOH is highly corrosive and can cause severe skin and eye burns.[17][18] Always add NaOH pellets or solution slowly to water or aqueous solutions; never the other way around, to avoid a violent exothermic reaction.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times during this procedure.

References

Application Note: A Comparative Guide to the Diastereoselective Reduction of Pseudopelletierine Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The granatane (9-azabicyclo[3.3.1]nonane) alkaloid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of an amino group at the C3 position creates chiral centers and opens avenues for developing novel therapeutics. The diastereoselective reduction of pseudopelletierine oxime (9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime) is a critical transformation to access the corresponding syn and anti 3-amino diastereomers. These diastereomers can exhibit significantly different pharmacological profiles, making their controlled synthesis and separation essential for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide with detailed protocols for the preparation of diastereomeric 3-amino-9-methyl-9-azabicyclo[3.3.1]nonanes. We will explore two distinct and reliable reduction methodologies, catalytic hydrogenation and a dissolving metal reduction, which preferentially yield the syn (axial) and anti (equatorial) amines, respectively. The causality behind the stereochemical outcomes of each method is explained, providing researchers with the rationale needed to select and optimize reaction conditions for their specific synthetic goals.

Mechanistic Rationale and Stereochemical Control

The 9-azabicyclo[3.3.1]nonane skeleton of pseudopelletierine exists predominantly in a stable dual chair-chair conformation. The reduction of the C3-oxime introduces a new stereocenter, resulting in two possible diastereomers:

  • syn-Amine (Axial): The amino group is oriented axially with respect to the six-membered ring it is part of.

  • anti-Amine (Equatorial): The amino group is oriented equatorially, which is generally the thermodynamically more stable configuration due to reduced steric interactions.

The choice of reducing agent is paramount in directing the stereochemical outcome. This is primarily governed by the principles of steric approach control versus thermodynamic control.

  • Steric Approach Control (Kinetic Product): Reagents like heterogeneous catalysts require the substrate to adsorb onto the catalyst surface. The molecule will preferentially adsorb via its least sterically hindered face, leading to the delivery of hydrogen from that face. This often results in the formation of the axial (syn) product.

  • Thermodynamic Control: Dissolving metal reductions proceed through intermediates (radical anions) that can equilibrate to the most stable conformation before the final protonation step. This pathway typically yields the thermodynamically favored equatorial (anti) product.

G cluster_0 Stereochemical Outcome of Reduction cluster_1 Diastereomeric Products Start Pseudopelletierine Oxime Process Reduction of C=NOH bond Start->Process ProductA syn-Amine (Axial) Process->ProductA  Kinetic Control (e.g., Catalytic Hydrogenation) ProductB anti-Amine (Equatorial) (Thermodynamically Favored) Process->ProductB  Thermodynamic Control (e.g., Dissolving Metal)

Caption: Logical relationship between reduction control and diastereomer formation.

Preparation of Starting Material: Pseudopelletierine Oxime

The synthesis of the oxime from the parent ketone is a standard and high-yielding reaction.[4] This step is crucial as the E/Z geometry of the oxime can sometimes influence the stereoselectivity of subsequent reductions, although for many powerful reducing agents, this effect is minimal.[5]

Protocol 3.1: Oximation of Pseudopelletierine

  • Reagents & Setup:

    • Pseudopelletierine (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)

    • Sodium acetate (CH₃COONa, 2.0 eq)

    • Ethanol (EtOH) and Water (H₂O)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve pseudopelletierine in a 4:1 mixture of ethanol and water.

    • Add sodium acetate and hydroxylamine hydrochloride to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Filter the resulting white solid, wash with cold water, and dry under vacuum.

    • The product can be recrystallized from ethanol/water to yield pure pseudopelletierine oxime.

Protocols for Diastereoselective Reduction

The following protocols describe two distinct methods to selectively favor either the syn or anti diastereomer.

Method A: Catalytic Hydrogenation for syn-Amine (Axial) Preference

This method utilizes Adam's catalyst (PtO₂) under acidic conditions. The substrate adsorbs onto the catalyst surface from the less hindered equatorial face, leading to the delivery of hydrogen from the same face and resulting in the formation of the axial amine. Heterogeneous catalysis is a well-established method for the hydrogenation of oximes to amines.[6][7]

Protocol 4.1: Hydrogenation using Adam's Catalyst

  • Reagents & Setup:

    • Pseudopelletierine oxime (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.05 eq by weight)

    • Glacial acetic acid (solvent)

    • Parr hydrogenation apparatus or a similar setup.

  • Procedure:

    • Safety Note: Handle hydrogen gas with extreme caution in a well-ventilated fume hood. Ensure all equipment is properly grounded.

    • To a high-pressure reaction vessel, add the pseudopelletierine oxime and the solvent (glacial acetic acid).

    • Carefully add the PtO₂ catalyst.

    • Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

    • Pressurize the vessel with H₂ to 50-60 psi.

    • Begin vigorous agitation (shaking or stirring) at room temperature.

    • Monitor the reaction by observing the pressure drop. The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) while cooling in an ice bath.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, enriched in the syn-diastereomer.

Method B: Dissolving Metal Reduction for anti-Amine (Equatorial) Preference

This classic reduction method uses sodium metal in a protic solvent like ethanol.[4][8] It operates under thermodynamic control, yielding the more stable equatorial amine as the major product.

Protocol 4.2: Sodium in Ethanol Reduction

  • Reagents & Setup:

    • Pseudopelletierine oxime (1.0 eq)

    • Sodium metal (Na, 10-15 eq)

    • Anhydrous ethanol (solvent)

    • Large three-neck round-bottom flask equipped with a reflux condenser and an addition funnel (or tongs for adding sodium chunks).

  • Procedure:

    • Safety Note: Sodium metal reacts violently with water. Ensure all glassware is perfectly dry and use anhydrous ethanol. The reaction is highly exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources.

    • Dissolve the pseudopelletierine oxime in anhydrous ethanol in the reaction flask and bring the solution to a gentle reflux.

    • Carefully add small pieces of sodium metal to the refluxing solution at a rate that maintains a steady reaction (effervescence) but prevents it from becoming too vigorous.

    • Continue adding sodium until all of it has been consumed and the refluxing subsides. This may take 2-3 hours.

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly and carefully add water to quench any remaining sodium metal.

    • Most of the ethanol can be removed under reduced pressure.

    • Extract the remaining aqueous solution with diethyl ether or DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, enriched in the anti-diastereomer.

Product Analysis and Diastereomer Separation

Analysis of Diastereomeric Ratio: The ratio of syn to anti products can be reliably determined using ¹H NMR spectroscopy. The proton at C3 (the carbon bearing the amino group) will exhibit different coupling constants depending on its orientation.

  • Axial C3-H (anti-amine): Typically shows large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons and a smaller axial-equatorial coupling.

  • Equatorial C3-H (syn-amine): Shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Protocol 5.1: Flash Column Chromatography for Separation

  • Setup & Materials:

    • Silica gel (230-400 mesh)

    • Appropriate size chromatography column

    • Eluent system: A gradient of Dichloromethane (DCM) -> 95:5 DCM/Methanol -> 90:10 DCM/Methanol with 1% triethylamine (TEA). The TEA is crucial to prevent the basic amines from tailing on the acidic silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (DCM with 1% TEA) and pack the column.

    • Dissolve the crude amine mixture in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of the packed column.

    • Elute the column with the solvent gradient. The less polar anti-diastereomer will typically elute before the more polar syn-diastereomer.

    • Collect fractions and analyze them by TLC to identify and combine the pure fractions of each diastereomer.

    • Remove the solvent under reduced pressure to obtain the isolated, pure diastereomers.

Comparative Data Summary

The following table summarizes the expected outcomes from the described protocols. Yields and ratios are representative and may vary based on specific reaction conditions and scale.

ParameterMethod A: Catalytic HydrogenationMethod B: Dissolving Metal Reduction
Primary Product syn-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonaneanti-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
Stereochemical Control Kinetic (Steric Approach)Thermodynamic
Key Reagents PtO₂, H₂ (gas), Acetic AcidNa (metal), Anhydrous Ethanol
Typical Yield 75-85%60-75%
Diastereomeric Ratio (syn:anti) ~85:15 to 95:5~10:90 to 20:80
Safety Considerations High-pressure H₂, flammable catalystHighly reactive/flammable Na metal

Overall Experimental Workflow

The diagram below illustrates the complete workflow from the starting ketone to the separated diastereomeric amine products.

Caption: Workflow for synthesis and separation of diastereomers.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists. It is intended to equip researchers with the necessary theoretical understanding and practical protocols to advance the development of next-generation therapeutics targeting the 5-HT3 receptor, a critical player in chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome (IBS), and other neurological disorders.[1][2][3]

I. The 5-HT3 Receptor: A Key Therapeutic Target

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors for its role in rapid synaptic transmission.[3] Composed of five subunits arranged around a central ion pore, its activation by serotonin (5-HT) leads to the influx of cations and subsequent neuronal depolarization. These receptors are densely located in the chemoreceptor trigger zone (CTZ) of the brainstem and on vagal afferent nerves in the gastrointestinal tract, making them pivotal in the emetic reflex.[4] By blocking these receptors, antagonists effectively mitigate the nausea and vomiting induced by chemotherapeutic agents and other stimuli.

II. Rational Design and Synthesis of Novel 5-HT3 Receptor Antagonists

The development of potent and selective 5-HT3 receptor antagonists hinges on a thorough understanding of their structure-activity relationships (SAR). The core pharmacophore for a 5-HT3 antagonist generally consists of three key features: an aromatic moiety, a hydrogen bond-accepting group, and a basic nitrogen atom.[2]

Key Pharmacophoric Features:
  • Aromatic Moiety: Often an indole or a related heterocyclic system, this region engages in hydrophobic and aromatic interactions within the receptor binding pocket.[1][2][3][5][6]

  • Hydrogen Bond Acceptor: Typically a carbonyl group within an ester or amide linkage, or a bioisosteric replacement like an oxadiazole or oxazoline, this feature is crucial for anchoring the ligand in the binding site.[2][3]

  • Basic Nitrogen: Usually constrained within an azabicyclic system (e.g., tropane, quinuclidine), this positively charged group at physiological pH forms a critical ionic interaction with an acidic residue in the receptor.

The spatial arrangement of these features is paramount for high-affinity binding. The optimal distance between the aromatic core and the basic nitrogen is generally in the range of 8.4-8.9 Å.[2]

Synthetic Strategies for Novel Scaffolds:

The indole scaffold is a cornerstone in the design of 5-HT3 antagonists, with established drugs like ondansetron and tropisetron featuring this core.[1] Novel analogs can be synthesized through various strategies, including the Fischer indole synthesis or by modifying existing indole precursors. A general synthetic approach is outlined below:

A Indole Precursor B Functionalization at C3 (e.g., Mannich reaction, Friedel-Crafts acylation) A->B C Introduction of Hydrogen Bond Acceptor B->C D Coupling with Azabicyclic Amine C->D E Final Novel Indole-Based 5-HT3 Antagonist D->E A o-Phenylenediamine C Condensation Reaction (e.g., acid catalysis, microwave irradiation) A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Core C->D E Functionalization (e.g., amidation) D->E F Final Novel Quinoxaline-Based 5-HT3 Antagonist E->F A Plate 5-HT3 Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add Novel Antagonist C->D E Add 5-HT3 Agonist D->E F Measure Fluorescence Change E->F G Determine IC50 F->G

References

Troubleshooting & Optimization

How to improve yield in 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have consolidated field-proven insights and literature-based evidence to help you navigate the complexities of this synthesis.

The conversion of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine) to its corresponding oxime is a critical step in the synthesis of various biologically active compounds and protein degrader building blocks.[1][2] However, achieving a high yield of the desired product requires careful control over several reaction parameters. This guide provides a structured approach to identifying and resolving common experimental challenges.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the primary causes?

Low conversion is a common problem that can almost always be traced back to one of three critical parameters: reaction pH, temperature, or reagent integrity.

  • Cause A: Suboptimal Reaction pH

    Expertise & Experience: The formation of oximes is a pH-dependent equilibrium reaction.[3] The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. While the reaction is often acid-catalyzed to protonate the carbonyl oxygen and increase its electrophilicity, an excessively low pH (< 3) will protonate the nitrogen of hydroxylamine, rendering it non-nucleophilic and halting the reaction. Conversely, a pH that is too high (> 12) can lead to the decomposition of the hydroxylamine reagent.[3]

    Troubleshooting & Protocol:

    • Use Hydroxylamine Hydrochloride with a Base: The most common procedure utilizes hydroxylamine hydrochloride (NH₂OH·HCl). A base must be added to liberate the free hydroxylamine and to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

    • Monitor and Adjust pH: The optimal pH for the oximation of many ketones lies in the range of 4 to 7.[3] However, for specific substrates, a slightly basic pH of ~7-8 has been shown to be critical for pushing the reaction to completion while minimizing side reactions.[4]

    • Implementation:

      • Before adding the ketone, dissolve NH₂OH·HCl in your solvent and add a base (e.g., sodium acetate, sodium bicarbonate, or pyridine) until the pH of the solution is within the target range.

      • Use a pH meter or pH paper to monitor the reaction. If the pH drops significantly, it may indicate the formation of HCl, and a slight addition of a weak base may be necessary.

  • Cause B: Inappropriate Reaction Temperature

    Expertise & Experience: Temperature influences the reaction rate. While heating can accelerate the reaction, excessive temperatures can promote side reactions or lead to the decomposition of the oxime product or hydroxylamine. Temperature also plays a key role in determining the ratio of E and Z isomers.[5]

    Troubleshooting & Protocol:

    • Start at Room Temperature: Many oximation reactions proceed efficiently at room temperature (20-25°C).

    • Gentle Heating if Necessary: If the reaction is sluggish, gentle heating to 40-60°C can be beneficial. Refluxing is often unnecessary and can be detrimental.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone. If the reaction stalls, a modest increase in temperature may be warranted.

  • Cause C: Reagent Stoichiometry and Quality

    Expertise & Experience: The molar ratio of reactants is fundamental. Using a slight excess of hydroxylamine can help drive the reaction to completion. The quality of the ketone starting material is also crucial, as impurities can interfere with the reaction.

    Troubleshooting & Protocol:

    • Molar Ratio: Use a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride relative to the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

    • Base Equivalence: Ensure you use at least one equivalent of base for every equivalent of NH₂OH·HCl to fully liberate the free hydroxylamine.

    • Purity of Starting Material: Confirm the purity of your ketone starting material (CAS 552-70-5) by NMR or melting point analysis before beginning the synthesis.[6]

Question 2: My final product is contaminated with significant impurities or an undesired isomer. How can I improve its purity?

Purity issues often arise from the formation of geometric isomers (E/Z) or from side reactions like the Beckmann rearrangement.

  • Cause A: Formation of E/Z Isomers

    Expertise & Experience: Unsymmetrical ketoximes, such as the product , can exist as two stable geometric isomers (E and Z).[7] Often, one isomer is thermodynamically more stable and will be the major product.[8] However, reaction conditions can influence the kinetic vs. thermodynamic product ratio.

    Troubleshooting & Protocol:

    • Control Temperature: As temperature can affect the equilibrium between isomers, running the reaction at a consistent, moderate temperature can favor the formation of a single isomer.[5]

    • pH Control: The pH can also influence the isomer ratio. Maintaining a consistent pH throughout the reaction is key.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or fractional crystallization. Different solvent systems should be screened to find one that provides optimal separation. Halogenated solvents or combinations like chloroform/heptane have been used for separating oxime isomers.[4]

  • Cause B: Potential Beckmann Rearrangement

    Expertise & Experience: The Beckmann rearrangement is a classic reaction of oximes, where they rearrange to form amides under acidic conditions (e.g., strong protic acids like H₂SO₄ or Lewis acids).[9] If your reaction conditions are too acidic, or if you use a strong acid during workup, you may inadvertently trigger this side reaction, leading to a lactam impurity.

    Troubleshooting & Protocol:

    • Avoid Strong Acids: Do not use strong, non-volatile acids to catalyze the reaction. If pH adjustment is needed, use a buffered system or a weak base.

    • Neutral Workup: During the workup, avoid washing with strong acids. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and perform the extraction quickly at a low temperature.

    • Characterize Byproducts: If you suspect a rearrangement has occurred, try to isolate and characterize the byproduct. The corresponding lactam will have a distinct NMR and mass spectrum.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and solving low-yield issues during the synthesis.

Troubleshooting_Yield start Low Yield in Oxime Synthesis check_pH Is the reaction pH controlled within the 4-8 range? start->check_pH check_temp Was the reaction run at moderate temperature (20-60°C)? check_pH->check_temp Yes solution_pH Solution: Use a base (e.g., NaOAc) with NH₂OH·HCl. Monitor pH throughout the reaction. check_pH->solution_pH No check_reagents Are reagents pure and used in correct stoichiometric ratios? check_temp->check_reagents Yes solution_temp Solution: Avoid high temperatures/ reflux. Start at RT and heat gently only if necessary. check_temp->solution_temp No check_workup Is product loss occurring during workup/purification? check_reagents->check_workup Yes solution_reagents Solution: Use 1.1-1.5 eq. of NH₂OH·HCl and >1 eq. of base. Verify purity of starting ketone. check_reagents->solution_reagents No solution_workup Solution: Optimize extraction pH. Use appropriate solvents. Consider alternative purification methods. check_workup->solution_workup Yes end_node Yield Improved check_workup->end_node No solution_pH->check_temp solution_temp->check_reagents solution_reagents->check_workup solution_workup->end_node

Caption: Troubleshooting logic for addressing low yields in synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for this oximation?

    • The synthesis of this compound follows the standard mechanism for oxime formation from a ketone and hydroxylamine. It is a nucleophilic addition-elimination reaction.

    Oximation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH₂OH (Nucleophilic Addition) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine Oxime Oxime Product Carbinolamine->Oxime - H₂O (Dehydration/Elimination) Water Water (H₂O) Carbinolamine->Water

    Caption: General reaction pathway for oxime synthesis.

  • Q2: Which solvent is best for this reaction?

    • The reaction is commonly performed in a protic solvent like ethanol or methanol, often with water as a co-solvent. These solvents are effective at dissolving both the hydroxylamine salt and the bicyclic ketone.

  • Q3: My product oiled out during workup instead of precipitating as a solid. What should I do?

    • If the oxime product separates as an oil, it may be due to the presence of impurities or a mixture of E/Z isomers which can lower the melting point. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the oil into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and concentrate it. Then, attempt crystallization from a different solvent system (e.g., hexane/ethyl acetate or diethyl ether).

  • Q4: Can I use a different oximation reagent?

    • While NH₂OH·HCl is the most common and cost-effective reagent, other methods exist for oxime synthesis, such as using different hydroxylamine salts or alternative reagents under specific catalytic conditions.[10] However, for this specific substrate, the reaction with hydroxylamine hydrochloride and a base is well-established and generally provides good results when optimized.

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the yield. These are generalized trends based on established principles of oxime chemistry.

ParameterCondition AYield ACondition BYield BRationale
pH pH < 3LowpH 4-8HighAt low pH, hydroxylamine is protonated and non-nucleophilic.[3]
Temperature > 80°C (Reflux)Moderate-Low25-50°CHighHigh temperatures can lead to reagent and product decomposition.[3]
Base No Base UsedVery Low>1 eq. BaseHighA base is required to liberate free hydroxylamine from its hydrochloride salt.
NH₂OH·HCl 1.0 eq.Moderate1.2-1.5 eq.HighA slight excess of the oximation reagent drives the reaction equilibrium to the product side.

Optimized Experimental Protocol

This protocol is a starting point for achieving a high yield. Researchers should optimize based on their specific equipment and reagent batches.

Materials:

  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (CH₃COONa) (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and sodium acetate in a 3:1 mixture of ethanol and water.

  • Stir the solution at room temperature for 15 minutes to ensure the formation of free hydroxylamine.

  • Add the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the flask in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath. The oxime product should precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to obtain the this compound. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water or ethyl acetate/hexane.

References

Troubleshooting side reactions in the oximation of pseudopelletierine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the oximation of pseudopelletierine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Question 1: My reaction has stalled, or the yield of pseudopelletierine oxime is significantly lower than expected. What are the likely causes and how can I fix it?

Answer:

Low conversion or yield in the oximation of pseudopelletierine is a common issue that can typically be traced back to several critical reaction parameters. The reaction involves the nucleophilic attack of hydroxylamine on the ketone carbonyl of pseudopelletierine. The efficiency of this process is highly dependent on pH, temperature, and reagent stoichiometry.

Potential Causes & Recommended Actions:

  • Suboptimal pH: The oximation reaction is highly pH-sensitive.[1]

    • The Problem: If the medium is too acidic, the nitrogen of hydroxylamine becomes protonated (NH3OH+), significantly reducing its nucleophilicity. Conversely, if the medium is too basic, the hydroxylamine may undergo side reactions, and the solubility of pseudopelletierine could be affected. For the related Robinson-Schöpf synthesis of pseudopelletierine itself, maximum yields are achieved in a pH range of 2.5 to 4.5.[1][2] A similar sensitivity is expected for the oximation.

    • Solution: Carefully buffer the reaction mixture. A common practice for oximation is to use a sodium acetate/acetic acid buffer to maintain a pH between 4 and 5. Use a calibrated pH meter to verify the pH of your reaction mixture and adjust as necessary.

  • Incorrect Stoichiometry: An insufficient amount of hydroxylamine will naturally lead to incomplete conversion.

    • The Problem: The reaction is an equilibrium process. To drive it towards the product side, a molar excess of the hydroxylamine reagent is typically required.

    • Solution: Use a 1.5 to 2.0 molar excess of hydroxylamine hydrochloride relative to pseudopelletierine. This ensures that there is sufficient nucleophile to drive the reaction to completion.

  • Low Reaction Temperature: Like many organic reactions, the rate of oximation is temperature-dependent.

    • The Problem: At room temperature, the reaction can be sluggish, especially if the pseudopelletierine starting material is sterically hindered.[3]

    • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential degradation at higher temperatures.

  • Presence of Water: While often performed in an aqueous or alcoholic solvent, an excessive amount of water can shift the equilibrium back towards the starting materials.

    • The Problem: Oximation is a condensation reaction that releases a molecule of water. According to Le Châtelier's principle, excess water in the reaction medium can inhibit forward reaction progress.

    • Solution: If possible, use a co-solvent system like ethanol/water to ensure solubility while minimizing the water content. In some cases, the use of a dehydrating agent can be beneficial, although this must be done with care to avoid side reactions.

Experimental Protocol: Optimizing Oximation Conditions

  • In a round-bottom flask, dissolve pseudopelletierine (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

  • Add the hydroxylamine/acetate solution to the pseudopelletierine solution with stirring.

  • Gently warm the mixture to 50 °C using a water bath.

  • Monitor the reaction every 30 minutes using TLC (e.g., 9:1 CH2Cl2/MeOH with Dragendorff's reagent for visualization).[4][5]

  • Once the starting material is consumed, cool the reaction to room temperature and proceed with workup.

Table 1: Troubleshooting Summary for Low Yield

Parameter Problem Recommended Solution
pH Too acidic or too basicBuffer to pH 4-5 with acetate buffer
Stoichiometry Insufficient hydroxylamineUse 1.5-2.0 eq of NH2OH·HCl
Temperature Too low, sluggish reactionHeat to 40-60 °C
Solvent Excess waterUse EtOH/H2O co-solvent; minimize water
Question 2: I've isolated my product, but spectroscopic analysis (NMR, MS) suggests the presence of a significant impurity with a mass corresponding to a rearranged product. What is this and how can I prevent it?

Answer:

The most likely culprit for a rearranged product is the Beckmann rearrangement .[6][7] This is a classic acid-catalyzed reaction of oximes that converts them into amides (or lactams in the case of cyclic oximes).[6][8] Given the bicyclic structure of pseudopelletierine, the resulting product would be an expanded ring lactam.

Mechanism of Side Reaction:

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[7][9] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the N-O bond.[6][8] This migration results in the formation of a nitrilium ion, which is then attacked by water to yield the lactam after tautomerization.

dot

Beckmann_Rearrangement Fig. 1: Beckmann Rearrangement Pathway cluster_0 Oximation cluster_1 Side Reaction Pseudopelletierine Pseudopelletierine (Ketone) Oxime Pseudopelletierine Oxime Pseudopelletierine->Oxime + NH2OH ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ Lactam Lactam (Side Product) Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement (-H2O) Nitrilium->Lactam + H2O

Caption: Beckmann Rearrangement Pathway

Prevention Strategies:

  • Strict pH Control During Workup: The most common trigger for the Beckmann rearrangement is exposure to strong acid.[6]

    • The Problem: Using strong mineral acids (e.g., HCl, H2SO4) during the extraction or purification phase can readily induce the rearrangement.

    • Solution: During your aqueous workup, avoid washing with strongly acidic solutions. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid like 1% acetic acid or a buffered solution. When performing chromatography, ensure your silica gel is neutralized if it is acidic.

  • Avoid High Temperatures Post-Oximation: The rearrangement can also be promoted by heat, especially under acidic conditions.

    • The Problem: Overheating the crude product during solvent removal or purification can provide the activation energy needed for the rearrangement.

    • Solution: Concentrate your product in vacuo at moderate temperatures (e.g., < 40 °C). If purification by distillation is attempted, use high vacuum to keep the temperature low. Sublimation is a preferred method for purifying the parent pseudopelletierine and may be applicable to the oxime under controlled conditions.[2][10]

  • Choice of Reagents: Some reagents used to promote oximation can also catalyze the Beckmann rearrangement.

    • The Problem: Using reagents like tosyl chloride or phosphorus pentachloride to facilitate the oximation can directly lead to the rearranged product.[6]

    • Solution: Stick to the standard hydroxylamine hydrochloride/base (e.g., sodium acetate, pyridine) method, which is generally milder and less prone to inducing the rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the pseudopelletierine oxime? Will I get a mixture of E and Z isomers?

A1: For unsymmetrical ketones, the formation of both (E) and (Z) oxime isomers is possible. However, pseudopelletierine possesses a C_s-symmetry plane passing through the carbonyl group and the nitrogen atom.[4] As a result, the two faces of the carbonyl are chemically equivalent, and only a single, achiral oxime product is formed. You should not expect to see isomeric products arising from this reaction.

Q2: My final product has a yellowish or brownish tint. What causes this discoloration and how can I remove it?

A2: Discoloration often arises from small amounts of oxidized impurities or resinous byproducts.[2] The parent alkaloid, pseudopelletierine, can be prone to air oxidation or self-condensation, especially under basic conditions during workup.[2]

  • Purification Tip: A highly effective method to remove these colored impurities is to filter the crude product solution (e.g., in methylene chloride) through a short plug of alumina before final concentration and crystallization.[2][10] Recrystallization from a suitable solvent system (e.g., ligroin or hexane/ethyl acetate) can also yield a pure, colorless product.[4]

Q3: Can I use other aminating reagents besides hydroxylamine for this transformation?

A3: Yes, other hydroxylamine derivatives, such as O-methylhydroxylamine or O-benzylhydroxylamine, can be used to form the corresponding oxime ethers.[11] These derivatives can be useful if the free oxime is unstable or if you wish to introduce a protecting group. The reaction conditions are generally similar, though reaction rates may vary depending on the steric bulk and electronics of the reagent.[11]

Q4: Is it possible for the pseudopelletierine ring structure to open or undergo other degradations during oximation?

A4: The 8-azabicyclo[3.2.1]octane core of pseudopelletierine is generally stable under the mild acidic to neutral conditions used for oximation.[12][13] However, exposure to very strong acids or bases, particularly at elevated temperatures, could potentially lead to degradation. For instance, tropane alkaloids can undergo hydrolysis if ester functionalities are present, though this is not a concern for pseudopelletierine itself.[12] The primary side reactions of concern are those directly involving the ketone and resulting oxime, such as the Beckmann rearrangement, rather than fragmentation of the bicyclic core.

dot

Troubleshooting_Workflow Fig. 2: General Troubleshooting Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions Start Oximation Reaction Performed Check_Yield Check Yield & Purity (TLC, NMR) Start->Check_Yield Low_Yield Issue: Low Yield / Stalled Reaction Check_Yield->Low_Yield No Impurity Issue: Impurity Detected Check_Yield->Impurity No Success Reaction Successful Check_Yield->Success Yes Sol_pH Verify/Adjust pH (4-5) Low_Yield->Sol_pH Sol_Stoich Increase NH2OH eq (1.5-2.0) Low_Yield->Sol_Stoich Sol_Temp Increase Temperature (40-60°C) Low_Yield->Sol_Temp Sol_Workup Control pH in Workup (Weak Acid) Impurity->Sol_Workup Sol_Temp_Purify Reduce Temperature in Purification Impurity->Sol_Temp_Purify Sol_Purify Purify via Alumina Plug / Recrystallization Impurity->Sol_Purify

Caption: General Troubleshooting Workflow

References

Technical Support Center: Optimization of Catalyst Loading for Pseudopelletierine Oxime Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of pseudopelletierine oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic step. The transformation of pseudopelletierine oxime to its corresponding amine, a key intermediate for various bioactive molecules, presents unique challenges in achieving high conversion and selectivity. This document provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading for robust and reproducible results.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the significance of hydrogenating pseudopelletierine oxime?

The hydrogenation of pseudopelletierine oxime yields 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This bicyclic amine scaffold, a derivative of granatane, is a crucial building block in medicinal chemistry.[1] Its rigid conformational structure is featured in compounds targeting a range of neurological and physiological pathways. Optimizing this reaction is therefore critical for the efficient synthesis of novel therapeutics.

Q2: What are the primary products and potential byproducts of this reaction?

The desired product is the primary amine, which can exist as two diastereomers: endo and exo. The primary challenge in oxime hydrogenation is controlling selectivity.[2] Potential byproducts include:

  • Hydroxylamine: Formed from partial reduction of the oxime (cleavage of the C=N bond before the N-O bond).[3]

  • Ketone (Pseudopelletierine): Results from the hydrolysis or deoximation of the oxime starting material.[4]

  • Secondary Amines: Can form from side reactions, particularly with aldoximes, though less common with ketoximes like pseudopelletierine oxime.[3]

Q3: Which catalysts are commonly employed for this type of transformation?

Selective hydrogenation of oximes is typically achieved using heterogeneous catalysts.[5] The choice of catalyst is paramount as it directly influences selectivity between the amine and hydroxylamine products.[3]

Catalyst SystemSupportKey AdvantagesCommon Challenges & Considerations
Platinum-based (e.g., PtO₂, Pt/C) None (oxide) or CarbonHighly active, often considered the classic choice (Adam's catalyst).[6] Can be tuned for hydroxylamine synthesis under acidic conditions.[3]Can be less selective for the primary amine, sometimes favoring hydroxylamine formation.[3] Requires careful control of reaction conditions.
Palladium-based (e.g., Pd/C) CarbonGenerally shows excellent selectivity for the primary amine by preferentially cleaving the N-O bond first.[3][7] Often provides high yields under mild conditions.Can be sensitive to catalyst poisons. In some cases, may require acidic additives to enhance activity.[3]
Raney Nickel (Raney® Ni) None (alloy sponge)Cost-effective non-noble metal catalyst. Highly active and effective for many oxime reductions.[8]Often requires basic conditions to achieve high selectivity for the amine.[3] Pyrophoric nature requires careful handling.
Rhodium-based (e.g., Rh/Al₂O₃) AluminaEffective for various hydrogenation reactions, including aromatics.[9][10] Can be used for asymmetric hydrogenation with chiral ligands.[11]Can be prone to deactivation through strong interaction with alumina supports at high temperatures.[12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the optimization process. The following diagram illustrates a logical workflow for troubleshooting.

troubleshooting_workflow start Reaction Outcome Analysis incomplete_conv Incomplete Conversion? start->incomplete_conv low_selectivity Low Selectivity? no_reaction No Reaction? check_h2 Verify H₂ Delivery (Pressure, Leaks) incomplete_conv->check_h2 check_purity Assess Substrate Purity (Potential Poisons?) incomplete_conv->check_purity increase_loading Increase Catalyst Loading incomplete_conv->increase_loading increase_time_temp Increase Time / Temperature incomplete_conv->increase_time_temp change_catalyst Switch Catalyst Type (e.g., Pt/C to Pd/C) low_selectivity->change_catalyst modify_solvent Modify Solvent System low_selectivity->modify_solvent adjust_ph Adjust pH (Add Acid/Base) low_selectivity->adjust_ph optimize_loading Re-optimize Loading (High loading can cause side reactions) low_selectivity->optimize_loading catalyst_activity Confirm Catalyst Activity (Test on a standard substrate) no_reaction->catalyst_activity severe_poisoning Check for Severe Poisoning (Sulfur, Halides in SM) no_reaction->severe_poisoning re_evaluate_conditions Re-evaluate All Conditions (Temp, Pressure, Solvent) no_reaction->re_evaluate_conditions

Caption: A decision tree for troubleshooting common issues in hydrogenation.

Q4: My reaction has stalled, showing significant starting material after the expected reaction time. What should I do?

Causality: An incomplete reaction points to insufficient catalytic activity over the reaction period. This can be due to several factors:

  • Insufficient Active Sites: The catalyst loading may be too low for the substrate scale.

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities or fouled by byproducts.[13][14]

  • Mass Transfer Limitations: Poor mixing or insufficient hydrogen availability at the catalyst surface can slow the reaction.

Troubleshooting Steps:

  • Verify Hydrogen Supply: Ensure your system is leak-free and maintaining the target hydrogen pressure.

  • Check for Catalyst Poisons: Impurities in the starting material or solvent (e.g., sulfur or nitrogen-containing compounds) can irreversibly poison noble metal catalysts.[15] Consider re-purifying your pseudopelletierine oxime.

  • Systematically Increase Catalyst Loading: Double the catalyst loading (e.g., from 2 mol% to 4 mol%) and monitor the reaction progress. If the rate increases proportionally, the reaction was likely limited by the number of available active sites.

  • Increase Temperature or Pressure: If increasing catalyst loading has a minimal effect, consider moderately increasing the reaction temperature (e.g., in 10-20°C increments) or hydrogen pressure, as these can enhance reaction kinetics. Be aware that harsher conditions may also reduce selectivity.[16]

Q5: The conversion is high, but I'm getting a mixture of the desired amine and the hydroxylamine byproduct. How can I improve selectivity?

Causality: The formation of both amine and hydroxylamine indicates that the rates of C=N bond reduction and N-O bond cleavage are competitive. The reaction pathway is highly dependent on the catalyst metal and the reaction environment.[3] Studies have shown that Pt catalysts can favor C=N bond reduction, potentially leading to hydroxylamine intermediates, while Pd catalysts tend to favor initial N-O bond cleavage, leading directly to the amine.[3]

Troubleshooting Steps:

  • Switch the Catalyst Metal: This is the most impactful change. If you are using a Platinum-based catalyst (e.g., PtO₂ or Pt/C), switch to a Palladium-based catalyst like 5% or 10% Pd/C.[3] This often dramatically improves selectivity towards the primary amine.

  • Modify the Solvent and pH: The presence of acid can influence the reaction pathway. For instance, with a Pd/C catalyst, adding glacial acetic acid to the solvent (e.g., methanol or ethanol) can sometimes enhance the rate and selectivity for the amine.[3] Conversely, if you were using acidic conditions with Pt/C, removing the acid might shift selectivity.

  • Re-evaluate Catalyst Loading: While counterintuitive, an excessively high catalyst loading can sometimes lead to over-hydrogenation or other side reactions due to an overabundance of active sites. It is crucial to find the sweet spot where the reaction proceeds efficiently without promoting undesired pathways.

Q6: My catalyst appears to be inactive from the start, or its activity drops off after one or two uses. Why is this happening?

Causality: A complete lack of activity or rapid deactivation points towards a fundamental issue with the catalyst itself or severe contamination.

  • Poor Quality Catalyst: The catalyst may be old, improperly stored, or from a low-quality batch.

  • Irreversible Poisoning: A potent catalyst poison in the substrate, solvent, or even leaching from the apparatus (e.g., sulfur from rubber septa) can completely shut down activity.[15]

  • Sintering or Leaching: For supported catalysts, harsh reaction conditions can cause the metal nanoparticles to agglomerate (sinter) or leach into the solution, reducing the active surface area.[17]

Troubleshooting Steps:

  • Test with a Standard: Validate your catalyst on a simple, reliable substrate (e.g., hydrogenation of cyclohexene) to confirm its intrinsic activity.

  • Perform Elemental Analysis: If you suspect poisoning, analyze your starting material for common catalyst poisons like sulfur, phosphorus, or halides.

  • Consider Catalyst Regeneration: Some forms of deactivation, like coking, can sometimes be reversed by carefully controlled oxidation and re-reduction cycles, though poisoning is often irreversible.[14] For lab-scale work, it is often more practical to use fresh catalyst.

  • Use a Fresh Batch: If in doubt, procure a new, high-quality catalyst from a reputable supplier and repeat the reaction under standard conditions.

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a self-validating workflow for determining the optimal catalyst loading for the hydrogenation of pseudopelletierine oxime using Pd/C as an example.

optimization_workflow sub_prep 1. Substrate & Reagent Preparation reactor_setup 2. Reactor Setup (Parr Shaker) sub_prep->reactor_setup reaction_matrix 3. Execute Reaction Matrix (Vary Catalyst Loading) reactor_setup->reaction_matrix workup 4. Reaction Work-up & Catalyst Filtration reaction_matrix->workup analysis 5. Product Analysis (LC-MS, NMR) workup->analysis optimization 6. Identify Optimum Loading analysis->optimization

Caption: A systematic workflow for optimizing catalyst loading.

Materials and Reagents
  • Pseudopelletierine Oxime (Substrate)[18]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas, high purity

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Reaction Setup (Parr Shaker Apparatus)
  • Place a solution of Pseudopelletierine Oxime (e.g., 1.0 g, 5.94 mmol) in a suitable solvent (e.g., 25 mL MeOH) into the reactor vessel.

  • Under an inert atmosphere, carefully add the desired amount of 10% Pd/C catalyst (see table below).

  • Seal the reactor vessel according to the manufacturer's instructions.

  • Purge the system by pressurizing with inert gas (3x) followed by hydrogen (3x) to ensure an oxygen-free environment.

  • Pressurize the vessel to the target hydrogen pressure (e.g., 50 psi).

  • Begin agitation and heat to the desired temperature (e.g., 25 °C).

Experimental Matrix for Catalyst Loading

Run a series of experiments varying the catalyst loading (w/w % relative to the substrate). Monitor each reaction by taking small, filtered aliquots over time (e.g., at 1h, 2h, 4h, and 8h) for analysis.

RunSubstrate (g)Catalyst (10% Pd/C)Loading (mol% Pd)Loading (w/w %)
11.012.5 mg1.0 mol%1.25%
21.031.3 mg2.5 mol%3.13%
31.062.5 mg5.0 mol%6.25%
41.0125 mg10.0 mol%12.5%

Note: Calculations are based on the molecular weight of Pseudopelletierine Oxime (168.24 g/mol ) and Palladium (106.42 g/mol ). Catalyst mass is for 100% dry basis.

Reaction Work-up and Analysis
  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the vessel with inert gas.

  • Dilute the reaction mixture with additional solvent (e.g., 20 mL MeOH).

  • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion of starting material and the relative ratio of amine, hydroxylamine, and other byproducts.

Data Interpretation

The optimal catalyst loading is the minimum amount required to achieve complete conversion and maximum selectivity within a reasonable timeframe. Plotting conversion and selectivity against catalyst loading will reveal the point of diminishing returns, where adding more catalyst does not significantly improve the outcome and only increases cost and waste.

References

Technical Support Center: Purification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the purification process. Our focus is on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

The choice of purification method depends on the nature and quantity of impurities present in your crude product. The three most effective techniques are:

  • Recrystallization: Ideal for crude products that are solid and contain relatively small amounts of impurities with different solubility profiles. It is often the most efficient method for obtaining highly pure crystalline material.

  • Column Chromatography: The most versatile and powerful method for separating complex mixtures, including isomeric forms (E/Z), unreacted starting materials, and byproducts. It is suitable for both solid and oil-based crude products. Purification of related azabicyclo[3.3.1]nonane derivatives is commonly achieved using this technique.[1][2]

  • Acid-Base Extraction: This is a useful workup step to remove non-basic or acidic impurities. Since the target molecule contains a basic nitrogen atom (the tertiary amine in the bicyclic system), it can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Q2: What are the most common impurities I should anticipate?

Understanding potential impurities is critical for designing an effective purification strategy. Key species to look for include:

  • Unreacted Starting Material: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (the ketone precursor).

  • Excess Reagents: Unreacted hydroxylamine or its salts.

  • Stereoisomers: The oxime can exist as E and Z isomers. While often having similar properties, they can sometimes be separated by careful chromatography. The separation of E/Z stereoisomers of oximes by column chromatography has been documented for other bicyclic systems.[3]

  • Byproducts: Depending on the reaction conditions, side reactions may lead to unforeseen byproducts.

Q3: How do I select an appropriate solvent system for recrystallization?

The principle of recrystallization relies on the differential solubility of the compound of interest at different temperatures. An ideal solvent should:

  • Completely dissolve the crude product at or near its boiling point.

  • Poorly dissolve the product at low temperatures (e.g., 0-4 °C), allowing it to crystallize out of solution.

  • Either completely dissolve or leave suspended the impurities, regardless of temperature.

Screening Protocol for Recrystallization Solvents:

  • Place a small amount of crude product (10-20 mg) in a test tube.

  • Add a few drops of the solvent being tested and observe solubility at room temperature. The ideal solvent will not dissolve the product at this stage.

  • Heat the mixture to the solvent's boiling point. The product should completely dissolve. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. Abundant crystal formation indicates a promising solvent.

Solvent ClassExample SolventsSuitability for Oximes
Alcohols Ethanol, Methanol, IsopropanolOften effective. The hydroxyl group can hydrogen bond with the oxime.[4]
Esters Ethyl AcetateA moderately polar solvent, good for compounds of intermediate polarity.
Hydrocarbons Hexane, HeptaneGenerally used as an anti-solvent in a mixed-solvent system due to low polarity.
Ethers Diethyl Ether, MTBEUsed for washing or as a component in a mixed-solvent system.
Water Distilled WaterCan be effective, especially if the oxime has sufficient polarity or is in a salt form.[5]
Q4: What are the recommended starting conditions for column chromatography?

For nitrogen-containing heterocyclic compounds like this oxime, silica gel is a common and effective stationary phase. However, the basicity of the tertiary amine can sometimes lead to tailing (streaking) on the column.

Recommended Starting Points:

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh). If tailing is severe, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%) or using basic alumina.

  • Mobile Phase (Eluent): Start with a moderately polar mixture and adjust based on Thin Layer Chromatography (TLC) analysis. A common eluent system for related compounds is a mixture of a chlorinated solvent and an alcohol.[2]

    • Good Starting System: Dichloromethane (DCM) : Methanol (MeOH) from 99:1 to 95:5.

    • Alternative System: Ethyl Acetate : Hexane (gradient from 10% to 50% Ethyl Acetate).

Workflow for Developing Chromatography Conditions:

References

Technical Support Center: Navigating the Scale-Up Production of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime) (CAS 6164-67-6)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of CAS 6164-67-6, also known as Pseudopelletierine oxime or 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to industrial production. As an important intermediate in the synthesis of pharmaceuticals like Dolasetron and a known impurity of Granisetron, robust and scalable production of this compound is critical.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for CAS 6164-67-6 at an industrial scale?

A1: The most prevalent and industrially viable route for the synthesis of CAS 6164-67-6 is a two-step process. The first step involves the synthesis of the precursor ketone, pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one), via a Robinson-Schöpf type condensation. This is followed by the oximation of pseudopelletierine with a hydroxylamine salt to yield the final product.[1]

Q2: What are the primary safety concerns when scaling up the production of this oxime?

A2: The primary safety concern is the thermal stability of the oxime product. Oximes, as a class of compounds, can be thermally unstable and may decompose exothermically, posing a risk of a runaway reaction or explosion, especially during distillation or under prolonged heating.[2] A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC), is crucial before proceeding with large-scale production. Additionally, the precursor synthesis may involve flammable solvents and reagents requiring appropriate handling and containment.

Q3: How critical is pH control during the oximation step?

A3: pH control is extremely critical. The formation of oximes is highly pH-dependent, with the optimal range typically being slightly acidic to neutral (pH 4-7).[3][4] In the case of an amino ketone like pseudopelletierine, the basicity of the molecule itself will influence the reaction medium's pH.[5] Improper pH can lead to incomplete reactions, formation of byproducts, or degradation of the starting material or product. At a large scale, localized pH variations due to inefficient mixing can be a significant issue.[3]

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities include unreacted pseudopelletierine, the (Z)-isomer of the oxime, and potential byproducts from side reactions. The formation of the undesired (Z)-isomer is a common challenge in ketoxime synthesis.[6][7][8] Minimizing these impurities involves optimizing reaction conditions such as temperature, reaction time, and pH. Purification through crystallization is often employed to remove these impurities. For instance, the choice of solvent during workup and crystallization can selectively precipitate the desired (E)-isomer.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the scale-up production of CAS 6164-67-6.

Issue 1: Low Yield of Pseudopelletierine Oxime

Question: Our oximation reaction yield is significantly lower at pilot scale compared to the lab. What are the potential causes and solutions?

Answer:

Low yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Suboptimal pH The reaction rate and equilibrium are highly sensitive to pH. At a larger scale, inefficient mixing can create localized pH imbalances. Solution: Implement robust pH monitoring and control. Consider using a buffered system or a carefully controlled addition of base to maintain the pH in the optimal 4-7 range.[3][4]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Solution: Monitor the reaction progress using in-process controls like HPLC or TLC. Optimize the reaction time and temperature based on these results.
Poor Mixing In large reactors, inadequate agitation can lead to poor mass transfer between the reactants, resulting in a slower reaction rate and lower conversion. Solution: Evaluate and optimize the stirrer design and speed for the reactor geometry. Ensure there are no dead zones where mixing is poor.
Degradation of Reactants or Product Pseudopelletierine or its oxime might be unstable under the reaction or work-up conditions, especially with prolonged exposure to high temperatures or non-optimal pH. Solution: Minimize the reaction time and the temperature where possible. Ensure a rapid and efficient work-up procedure.
Issue 2: High Levels of (Z)-Isomer Impurity

Question: We are observing a high percentage of the undesired (Z)-isomer in our final product, which is difficult to remove. How can we improve the stereoselectivity?

Answer:

Controlling the E/Z isomer ratio is a common challenge in the synthesis of ketoximes.[6][8]

Strategies for Isomer Control

Strategy Description
Kinetic vs. Thermodynamic Control The E/Z ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Temperature plays a crucial role here. Action: Experiment with different reaction temperatures. Lower temperatures may favor the kinetic product, which could be the desired E-isomer.
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and thus the isomer ratio. Action: Screen different solvents or solvent mixtures (e.g., ethanol/water, methanol).
pH Optimization The pH can affect the rate of isomerization. Action: Fine-tune the pH within the optimal range for oxime formation to see if it impacts the isomer ratio.
Selective Crystallization This is often the most practical approach at scale. The E and Z isomers may have different solubilities in certain solvents. Action: Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that selectively precipitate the desired (E)-isomer, leaving the (Z)-isomer in the mother liquor.[7]
Issue 3: Product Purification and Isolation Challenges

Question: We are facing difficulties with the purification of the crude product. It is oily, and crystallization is sluggish and gives a low recovery. What can we do?

Answer:

Purification is a critical step in achieving the required quality for a pharmaceutical intermediate.

Purification Troubleshooting

Problem Potential Cause Recommended Solution
Oily Product The presence of impurities can lower the melting point and inhibit crystallization.Action: Attempt to purify a small sample by column chromatography to obtain a pure reference standard. This can help in developing a better crystallization method. Consider an initial purification step like a solvent wash or an acid-base extraction to remove some impurities before crystallization.
Sluggish Crystallization Supersaturation may not be reached, or nucleation is slow.Action: Use seeding with a small amount of pure product to induce crystallization. Optimize the cooling profile; a slower cooling rate often yields better crystals.
Low Recovery The product may be partially soluble in the crystallization solvent.Action: Screen for anti-solvents. An anti-solvent is a solvent in which the product is insoluble, and its addition to a solution of the product can induce precipitation. Optimize the solvent-to-anti-solvent ratio and the rate of addition.

Experimental Protocols & Workflows

Protocol 1: Synthesis of Pseudopelletierine (Precursor Ketone)

This protocol is based on the well-established Robinson-Schöpf synthesis.[1]

Materials:

  • Glutaraldehyde solution

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Disodium hydrogen phosphate dodecahydrate

  • Sodium hydroxide

  • Water

  • Nitrogen gas

Procedure:

  • Prepare an aqueous solution of glutaraldehyde.

  • In a separate vessel, prepare aqueous solutions of methylamine hydrochloride and acetonedicarboxylic acid.

  • Combine the glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid solutions in a reactor.

  • Prepare a buffer solution of disodium hydrogen phosphate and sodium hydroxide and add it to the reaction mixture. The initial pH should be around 2.5.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature. The pH will gradually increase to about 4.5 over 24 hours as carbon dioxide evolves.

  • After the reaction is complete (monitored by a suitable in-process control), proceed with the work-up, which typically involves basification and extraction with an organic solvent.

  • Purify the crude pseudopelletierine by distillation or crystallization.

Protocol 2: Oximation of Pseudopelletierine to CAS 6164-67-6

This is a general protocol for oximation that should be optimized for scale-up.[1]

Materials:

  • Pseudopelletierine

  • Hydroxylamine hydrochloride

  • Base (e.g., pyridine, sodium acetate, or sodium carbonate)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • Dissolve pseudopelletierine in the chosen solvent in a reactor.

  • Add hydroxylamine hydrochloride to the solution.

  • Carefully add the base to adjust the pH to the optimal range (typically 4-7). For large-scale reactions, the base should be added portion-wise or as a solution to control the exotherm and maintain a uniform pH.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and proceed with work-up. This may involve quenching with water, extraction with an organic solvent, and washing of the organic layer.

  • Concentrate the organic layer and purify the crude product by crystallization from a suitable solvent.

Visualizations & Diagrams

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oximation A Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid B Pseudopelletierine (Ketone Precursor) A->B Robinson-Schöpf Condensation C CAS 6164-67-6 (Pseudopelletierine Oxime) B->C + Hydroxylamine HCl

Caption: Overall synthesis pathway for CAS 6164-67-6.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Troubleshooting Impurities in 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. This bicyclic oxime is a critical intermediate in pharmaceutical development, notably in the synthesis of Granisetron.[1][2][3] Achieving high purity is paramount, yet the synthetic pathway presents several challenges that can lead to significant impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the root causes of impurity formation, provide robust analytical strategies for their identification, and offer validated protocols to mitigate these issues, ensuring the integrity of your synthesis.

Section 1: Overview of the Synthetic Pathway

The synthesis is typically a two-stage process. First, the ketone backbone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine), is formed. This is often achieved via a biomimetic Robinson-Schöpf type reaction.[4][5][6][7] The purified ketone is then condensed with hydroxylamine to yield the target oxime.[8][9] Impurities can arise at either stage and carry through to the final product.

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Oximation Ketone_SMs Glutaraldehyde, Methylamine, Acetonedicarboxylic Acid Ketone_Reaction Robinson-Schöpf Reaction Ketone_SMs->Ketone_Reaction Ketone_Product 9-Methyl-9-azabicyclo- [3.3.1]nonan-3-one Ketone_Reaction->Ketone_Product Oximation_Reaction Condensation Ketone_Product->Oximation_Reaction Purified Ketone Oximation_SMs Hydroxylamine Oximation_SMs->Oximation_Reaction Final_Product Target Oxime Product Oximation_Reaction->Final_Product

Caption: High-level workflow for the two-stage synthesis of the target oxime.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction appears incomplete. How can I identify and minimize residual starting ketone in my final product?

A1: Unreacted 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is the most common process-related impurity. Its presence indicates an incomplete oximation reaction.

Identification: The key is to distinguish between the C=O group of the ketone and the C=N-OH group of the oxime.

  • TLC/HPLC: The ketone is typically more polar than the oxime and will have a different retention time. A well-developed HPLC method is the gold standard for quantification.

  • IR Spectroscopy: Look for a residual carbonyl (C=O) stretch around 1710 cm⁻¹ in your product. A complete reaction will show the disappearance of this peak and the appearance of C=N (~1665 cm⁻¹) and N-O (~945 cm⁻¹) stretches.[8][9]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ketone has a characteristic downfield shift (~210 ppm). This signal should be absent in the pure oxime, which will instead show a C=N signal at a different chemical shift (~160 ppm).

Mitigation Strategies: The oximation reaction is an equilibrium process.[10] To drive it to completion:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride.

  • pH Control: The reaction is typically performed in a buffered solution or with a base (e.g., sodium acetate, pyridine) to neutralize the released HCl. The optimal pH is generally weakly acidic to neutral (pH 4-7) to facilitate carbonyl activation without causing significant hydroxylamine decomposition or oxime hydrolysis.[9][11]

  • Reaction Time & Temperature: Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed. Gentle heating (40-60°C) can increase the reaction rate, but excessive heat may promote side reactions.

CompoundKey IR Bands (cm⁻¹)Key ¹³C NMR Shift (ppm)Molecular Weight
Starting Ketone ~1710 (C=O)~210 (C=O)153.22
Product Oxime ~3600 (O-H), ~1665 (C=N), ~945 (N-O)~160 (C=N)168.24
Q2: I confirmed my product was pure after isolation, but subsequent analysis shows the presence of the starting ketone. What is causing this instability?

A2: This phenomenon is almost certainly due to the hydrolysis of the oxime back to its parent ketone. Oximes, while more stable than imines, are susceptible to cleavage in the presence of acid and water.[8][10][12]

Mechanism of Hydrolysis: The reaction is the reverse of the formation process and is catalyzed by acid. The protonation of the oxime nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.

Hydrolysis Oxime R₂C=N-OH Protonation R₂C=N⁺H-OH Oxime->Protonation + H⁺ Attack Intermediate Protonation->Attack + H₂O Ketone R₂C=O (Ketone) Attack->Ketone - H₃N⁺OH Hydroxylamine H₂NOH

Caption: Acid-catalyzed hydrolysis of an oxime back to a ketone.

Troubleshooting and Prevention:

  • Work-up: During the reaction work-up, avoid strong acidic conditions. If an acid wash is necessary, use a dilute solution and perform it quickly at low temperatures. Neutralize the product solution promptly.

  • Purification: If using silica gel chromatography, be aware that standard silica can be acidic. Consider using deactivated (neutral) silica or alumina, or eluting with a mobile phase containing a small amount of a basic modifier like triethylamine (~0.1%).

  • Storage: Store the final oxime product in a tightly sealed container, protected from moisture and acidic vapors, preferably in a cool, dark place.

Q3: I am observing a major byproduct with a molecular weight of 168.24, identical to my product, but it has a different retention time. What could it be?

A3: You are likely observing a stereoisomer of the oxime or a product from a rearrangement reaction.

  • E/Z Isomerism: Since the bicyclic ketone is asymmetrical with respect to the carbonyl group, the resulting ketoxime can exist as two geometric isomers (E and Z, historically syn and anti).[8] These isomers have distinct spatial arrangements and often can be separated by chromatography (HPLC or GC) and distinguished by NMR, particularly through the Nuclear Overhauser Effect (NOE). While not technically an "impurity," a mixture of isomers may be undesirable for subsequent stereospecific reactions.

  • Beckmann Rearrangement: A more problematic impurity with the same mass would be the lactam formed via a Beckmann rearrangement. This acid-catalyzed reaction rearranges the oxime into an N-substituted amide.[12][13] The presence of strong acids (e.g., H₂SO₄, PCl₅) or Lewis acids, especially at elevated temperatures, can trigger this pathway.

Beckmann_Rearrangement Oxime 9-Methyl-9-azabicyclo... nonan-3-one oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Strong Acid (e.g., H₂SO₄) Lactam Corresponding Lactam (Azahomotropanone derivative) Rearrangement->Lactam

Caption: The Beckmann rearrangement side reaction pathway.

Identification and Mitigation:

  • Identification: The resulting lactam will have a distinct NMR spectrum and a strong amide carbonyl (C=O) stretch in the IR spectrum (~1650 cm⁻¹), which can be distinguished from the ketone precursor's C=O.

  • Mitigation: Carefully control the reaction conditions. Avoid the use of strong Brønsted or Lewis acids during oximation and work-up. If your protocol requires acidic conditions, maintain low temperatures to disfavor the rearrangement pathway.

Section 3: Recommended Analytical Protocol

A robust analytical method is crucial for identifying and quantifying these potential impurities.

Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Expected Elution Order: Due to polarity, the expected elution order would be: Starting Ketone -> Product Oxime -> Lactam byproduct.

Section 4: Summary of Key Impurities

Impurity NameStructureMolecular WeightPrimary CauseKey Identification Method
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Ketone153.22Incomplete oximation reactionHPLC, IR (C=O at ~1710 cm⁻¹), ¹³C NMR (~210 ppm)
(Reverted) Ketone Ketone153.22Hydrolysis of oxime during work-up or storageHPLC, IR, NMR (as above)
Beckmann Product Lactam168.24Strong acid, high temperatureHPLC/LC-MS, IR (Amide C=O at ~1650 cm⁻¹), NMR
E/Z Isomer of Oxime Oxime Isomer168.24Inherent to ketoxime formationHigh-resolution HPLC, NMR (NOESY)

References

Technical Support Center: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (CAS: 6164-67-6).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established principles of chemical stability, drawing parallels from structurally related compounds and adhering to industry-standard practices for forced degradation studies.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound in its solid form should be stored at room temperature in a well-sealed container, protected from light and moisture.[3] The presence of a tertiary amine and an oxime functional group suggests that the compound may be susceptible to oxidation and hydrolysis, respectively, especially over extended periods or under suboptimal storage conditions. For solutions, it is advisable to use freshly prepared solutions. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which features an oxime, a tertiary amine, and a bicyclic ring system analogous to tropane alkaloids, several degradation pathways can be anticipated.[8][9] These are best investigated through forced degradation studies, which are mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability.[4][5]

  • Hydrolytic Degradation (Acidic and Basic Conditions): The oxime functional group is susceptible to hydrolysis, which would yield the parent ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, and hydroxylamine. This reaction can be catalyzed by both acids and bases. At acidic pH, the tertiary amine will be protonated, which might influence the rate of hydrolysis. In strongly basic conditions, other reactions could also be promoted. A study on the oxime HI 6 showed that at pH 7.4, the primary degradation was at the oxime group.[10]

  • Oxidative Degradation: The tertiary amine in the bicyclic system is a potential site for oxidation, which could lead to the formation of an N-oxide. The oxime group itself can also be susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this degradation pathway.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. While specific pathways for this molecule are not documented, photolytic cleavage or rearrangement of the oxime group and oxidation of the tertiary amine are plausible. Photostability testing is a standard part of forced degradation studies as outlined by ICH Q1B.[5]

  • Thermal Degradation: As a compound with a structure related to tropane alkaloids, it may exhibit thermal instability, especially at high temperatures encountered in analytical techniques like Gas Chromatography (GC).[11][12] Degradation could involve dehydration of the oxime or rearrangements of the bicyclic structure.

Below is a diagram illustrating the most probable primary degradation pathways.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Predicted Degradation Products Parent C₉H₁₆N₂O Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Thermal Thermal Stress (High Temp.) Parent->Thermal Δ Photo Photolytic Stress (UV/Vis Light) Parent->Photo Ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Hydrolysis->Ketone N-oxide N-Oxide Derivative Oxidation->N-oxide Rearrangement Rearrangement/Fragmentation Products Thermal->Rearrangement Other Other Photoproducts Photo->Other

Caption: Predicted degradation pathways for this compound.

Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradants?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[7] Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the degradation products formed during forced degradation studies.[13] For thermally labile compounds like this might be, care must be taken with GC-MS, as high inlet temperatures can cause on-instrument degradation, leading to misleading results.[11]

Troubleshooting Guide

Issue: "I am seeing an unexpected peak in my chromatogram after storing my sample in an aqueous buffer. What could it be?"
  • Probable Cause: This is likely due to the hydrolysis of the oxime to its corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for the ketone, inject it to confirm the retention time. Alternatively, use LC-MS to check the mass of the new peak. The ketone will have a different molecular weight (C9H15NO, MW: 153.22) compared to the oxime (C9H16N2O, MW: 168.24).[2]

    • pH Control: Investigate the effect of pH on the stability of your compound in your desired buffer system. It may be more stable at a different pH.

    • Fresh Preparations: As a best practice, always use freshly prepared solutions for your experiments to avoid ambiguity from degradation products.

Issue: "My compound seems to be degrading when I analyze it by GC-MS. The peak is small and I see several other peaks."
  • Probable Cause: The bicyclic structure is similar to tropane alkaloids, which are known to be thermally unstable in the high-temperature environment of a GC inlet.[11] The observed peaks are likely thermal degradation products.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Systematically lower the GC inlet temperature. A study on tropane alkaloids showed that decreasing the inlet temperature to 250 °C significantly reduced degradation.[11][12]

    • Use a Different Solvent: The choice of solvent can impact thermal stability in the inlet. Consider using a solvent like ethyl acetate instead of methanol if compatible with your sample.[11]

    • Switch to LC-MS: For quantitative analysis of thermally labile compounds, LC-MS is the preferred method as it avoids high temperatures.

    • Derivatization: While more complex, derivatization to form a more thermally stable analogue can be considered for GC-MS analysis.

Issue: "The purity of my solid compound, stored on the shelf, has decreased over time. What is the likely cause?"
  • Probable Cause: If the compound was not stored in a tightly sealed container, gradual degradation could occur due to oxidation of the tertiary amine by atmospheric oxygen or slow hydrolysis from absorbed moisture. Photodegradation is also a possibility if the container is not opaque.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the compound is stored in an amber vial or a container protected from light.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.

    • Desiccation: Store the container in a desiccator to protect it from moisture.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions, in line with ICH guidelines.[4][5]

Objective: To identify potential degradants and degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • Calibrated HPLC-UV/DAD system and/or LC-MS system

  • Photostability chamber, calibrated oven

Workflow Diagram:

References

Optimizing solvent conditions for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bicyclic intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflows and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions that this compound undergoes?

A1: this compound is a ketoxime that serves as a precursor for several important transformations. The most common reactions include:

  • Beckmann Rearrangement: An acid-catalyzed rearrangement to form a lactam, which is a cyclic amide. This is a widely used industrial process for lactam synthesis.[1][2]

  • Catalytic Reduction/Hydrogenation: Reduction of the oxime group to form the corresponding primary amine, 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.[3][4]

  • Neber Rearrangement: Conversion into an α-amino ketone under basic conditions, typically after activation of the oxime's hydroxyl group (e.g., by converting it to a tosylate).[5][6]

Q2: Why is solvent selection so critical for reactions of this oxime?

A2: Solvent choice is paramount because it directly influences reaction pathways, rates, and product selectivity. Solvents can:

  • Stabilize Intermediates: Polar protic solvents can stabilize charged intermediates like carbocations or nitrilium ions formed during the Beckmann rearrangement through hydrogen bonding.[7][8]

  • Solvate Reagents: The effectiveness of a nucleophile or a base can be dramatically altered by the solvent. Polar protic solvents can "cage" nucleophiles through hydrogen bonding, reducing their reactivity, which is a key consideration in SN2-type reactions.[8][9]

  • Determine Reaction Pathway: The choice between a Beckmann rearrangement and a competing Neber rearrangement can be dictated by the reaction conditions, in which the solvent plays a crucial role.[5] Acidic conditions in polar solvents favor the Beckmann rearrangement, while basic conditions are required for the Neber rearrangement.

Q3: What are the key structural features of this compound to consider?

A3: The rigid bicyclic structure of this molecule, known as a granatane skeleton, imposes significant steric constraints.[10] The key features are:

  • Stereochemistry: The oxime can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom being the one that migrates.[7]

  • Ring Strain: The bicyclo[3.3.1]nonane system influences the stability of intermediates and transition states, which can affect reaction rates and product distributions compared to acyclic or monocyclic analogues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low yield or no reaction in Beckmann Rearrangement.

Q: I am attempting a Beckmann rearrangement using a strong acid catalyst, but I am observing very low conversion of my starting oxime. What could be the cause?

A: This is a common issue that can often be traced back to the choice of acid and solvent, or the nature of the oxime itself.

Causality & Explanation: The Beckmann rearrangement requires activation of the oxime's hydroxyl group to turn it into a good leaving group.[11] In strong Brønsted acids like sulfuric acid, this is achieved by protonation. If the reaction medium cannot support the formation and stability of the key nitrilium ion intermediate, the reaction will stall.[7][11]

Troubleshooting Steps:

  • Verify Oxime Activation: The free hydroxyl group of the oxime is critical for the rearrangement.[2] Ensure your starting material is the oxime and not an O-alkylated derivative, which is generally unreactive under these conditions.[2]

  • Optimize Acid Catalyst and Solvent:

    • Harsh Conditions: Traditional methods often use neat sulfuric acid or polyphosphoric acid (PPA).[11] While effective, these can lead to degradation with sensitive substrates.

    • Milder Conditions: A highly effective alternative is to first convert the oxime to an O-sulfonate ester (e.g., a tosylate or mesylate) using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This activated intermediate often rearranges under much milder conditions, sometimes just upon heating in an inert aprotic solvent.[11]

  • Solvent Choice is Key: The choice of solvent is critical and depends on the catalyst system.

    • For rearrangements of O-sulfonate esters, aprotic solvents like acetonitrile, dichloromethane (DCM), or toluene are commonly used.[11]

    • Acetonitrile has been shown to be an optimal solvent in some catalyzed Beckmann rearrangements.[2]

    • Avoid using water as the primary solvent if your catalyst is insoluble, as this can halt the reaction entirely.[2]

Workflow: Troubleshooting Low Yield in Beckmann Rearrangement

G start Low Yield in Beckmann Rearrangement check_activation Step 1: Verify Oxime Activation Is the -OH group free? start->check_activation check_reagents Step 2: Re-evaluate Catalyst System Using strong acid or pre-activation? check_activation->check_reagents Yes strong_acid Strong Acid (H₂SO₄, PPA) Consider increasing temperature or using neat conditions. check_reagents->strong_acid Strong Acid pre_activation Pre-activation (TsCl, MsCl) Ensure complete formation of the sulfonate ester. check_reagents->pre_activation Pre-activation optimize_solvent Step 3: Optimize Solvent Is the solvent appropriate for the catalyst? strong_acid->optimize_solvent pre_activation->optimize_solvent aprotic_solvent Use Aprotic Solvent (Acetonitrile, DCM, Toluene) for sulfonate esters. optimize_solvent->aprotic_solvent For Sulfonates polar_solvent Use Polar Solvent for acid catalysis to stabilize intermediates. optimize_solvent->polar_solvent For Acids success Improved Yield aprotic_solvent->success polar_solvent->success

Caption: Troubleshooting workflow for low-yield Beckmann rearrangements.

Issue 2: Formation of α-amino ketone (Neber product) instead of the desired lactam.

Q: My goal is the Beckmann rearrangement, but I am isolating an α-amino ketone. Why is this happening and how can I prevent it?

A: You are observing a competing Neber rearrangement. This pathway becomes dominant under basic conditions, especially when the oxime hydroxyl group has been converted into a good leaving group.[5]

Causality & Explanation: The Neber rearrangement proceeds via the formation of a carbanion at the α-carbon, which then displaces the O-sulfonate group to form an intermediate azirine.[5][12] Subsequent hydrolysis of the azirine yields the α-amino ketone. This mechanism is favored by the presence of a base strong enough to deprotonate the α-carbon.

Troubleshooting Steps:

  • Control the pH: The most critical factor is the pH of the reaction medium.

    • For Beckmann: Ensure strictly acidic conditions. Use reagents like H₂SO₄, PPA, or a Lewis acid catalyst.[2][7]

    • To Avoid Neber: Do not use base. If you are activating the oxime with TsCl or MsCl, perform this step first and then introduce the acidic rearrangement catalyst in a separate step after removing the base (e.g., pyridine).

  • Solvent Selection:

    • While aprotic solvents are used for both pathways, the key difference is the reagent. For the Beckmann rearrangement of a tosylated oxime, simply heating in an inert solvent like toluene may be sufficient.[11]

    • For the Neber rearrangement, a base such as an alkoxide in an alcohol solvent is typically required.[5]

Data Summary: Beckmann vs. Neber Rearrangement Conditions

FeatureBeckmann RearrangementNeber Rearrangement
Required pH AcidicBasic
Typical Reagent H₂SO₄, PPA, Lewis Acids, or heat on O-sulfonateBase (e.g., NaOEt) on O-sulfonate
Key Intermediate Nitrilium ion[11]Azirine[5]
Product Lactam (Amide)α-Amino Ketone
Favored Solvents Acetonitrile, Toluene, DCM (for activated oximes)[11]Ethanol, Methanol (with alkoxide base)
Issue 3: Poor diastereoselectivity in the reduction of the oxime to an amine.

Q: I am reducing the oxime to the 3-amino product via catalytic hydrogenation, but I'm getting a mixture of endo and exo isomers. How can I improve the stereoselectivity?

A: The stereochemical outcome of the reduction is highly dependent on the catalyst, solvent, and reaction conditions, which influence the direction of hydrogen delivery to the C=N double bond.

Causality & Explanation: The bicyclic framework presents two distinct faces for the catalyst to approach: the endo and exo face. The steric hindrance posed by the bridged structure can direct the incoming hydrogen to the less hindered face. The solvent can influence the conformation of the substrate as it binds to the catalyst surface, thereby affecting the product ratio.

Troubleshooting Steps:

  • Catalyst Selection:

    • Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly used.[13]

    • Ruthenium complexes have also been shown to be effective for the reduction of related 9-azabicyclo[3.3.1]nonan-3-one systems, offering high stereoselectivity.[3][14] Consider screening different transition metal catalysts.

  • Solvent and Additive Optimization:

    • A patent describes the hydrogenation of this specific oxime in methanol with the addition of ammonia.[4] The basic additive can influence the reaction rate and selectivity.

    • Isopropanol is another common solvent for hydrogenations with ruthenium catalysts.[15]

    • The polarity of the solvent can affect the substrate's orientation on the catalyst surface. Test a range of solvents from polar protic (MeOH, EtOH) to less polar aprotic (THF, EtOAc).

  • Control Temperature and Pressure:

    • Hydrogenation is often sensitive to temperature and H₂ pressure. Lower temperatures can sometimes increase selectivity by favoring the transition state with the lowest activation energy. Start at room temperature and 50 psi of H₂ and adjust as needed.[16]

Protocol: Stereoselective Reduction of this compound

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve this compound (1.0 eq) in methanol.

  • Additive: Add aqueous ammonia (e.g., 10 equivalents) to the solution.[4]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the chosen catalyst (e.g., 5-10 mol% Pd/C or a Ru-based catalyst).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-50°C) and monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, carefully filter the catalyst. Caution: Palladium on carbon can be pyrophoric when exposed to air after the reaction. Ensure the filter cake is kept wet. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the endo/exo ratio of the resulting amine product using ¹H NMR spectroscopy.

Visualization: Influence of Solvent Polarity on Reaction Pathways

G protic Polar Protic Solvents (e.g., H₂O, MeOH) Favors stabilization of charged intermediates. sn1 SN1 / E1 Pathways (e.g., Beckmann) Proceeds via carbocation/ nitrilium ion intermediates. protic->sn1 Stabilizes Intermediates aprotic Polar Aprotic Solvents (e.g., Acetone, MeCN) Does not 'cage' nucleophiles, favors SN2-type reactions. sn2 SN2 / E2 Pathways (e.g., Neber) Requires strong, unhindered nucleophile/base. aprotic->sn2 Enhances Nucleophilicity

Caption: Solvent effects on competing reaction mechanisms.

References

Safe handling and storage procedures for Pseudopelletierine oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pseudopelletierine oxime. This document is designed for researchers, scientists, and drug development professionals, providing essential information for its safe handling and storage. Our goal is to synthesize established safety protocols with practical, field-proven insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is Pseudopelletierine oxime and what are its primary applications?

A1: Pseudopelletierine oxime (C₉H₁₆N₂O) is a derivative of Pseudopelletierine, an alkaloid found in the root-bark of the pomegranate tree (Punica granatum)[1]. It is primarily used in analytical chemistry as a reagent for detecting and determining metal ions, particularly in complexometric titrations[2]. Like other oximes, it is a versatile synthetic building block in organic chemistry due to the reactivity of its N-O bond, which allows for various chemical transformations[3][4].

Q2: What are the primary hazards associated with Pseudopelletierine oxime?

A2: According to available Safety Data Sheet (SDS) information, Pseudopelletierine oxime is not classified as a hazardous substance or mixture under OSHA criteria. However, it is crucial to recognize that the toxicological properties of many research chemicals are not fully characterized. As a derivative of a bioactive alkaloid, it should be handled with care to avoid direct contact and inhalation[5]. Always treat novel or specialized chemical compounds as potentially hazardous and adhere to stringent safety protocols.

Q3: What are the recommended storage conditions for Pseudopelletierine oxime?

A3: Pseudopelletierine oxime should be stored at room temperature in a dry, well-ventilated area[2][6]. The product is chemically stable under standard ambient conditions. To ensure its integrity, keep the container tightly sealed and protected from direct sunlight and moisture.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A4: A comprehensive PPE strategy is essential. The minimum required PPE includes chemical-resistant nitrile gloves (double-gloving is recommended), chemical safety goggles with side shields, a disposable lab gown, and closed-toe shoes[7][8]. For procedures that may generate dust or aerosols, such as weighing the powdered form, a NIOSH-approved respirator is required[7].

Troubleshooting Guide

Issue 1: The solid compound has changed color from light yellow to a darker shade. Is it still usable?

  • Causality: Color change often indicates degradation or contamination. Oximes can be sensitive to prolonged exposure to light, air (oxidation), or incompatible substances. High temperatures can also lead to decomposition[9].

  • Troubleshooting Steps:

    • Assess Storage: Verify that the compound was stored according to recommendations (room temperature, dry, sealed container, away from light).

    • Check for Contamination: Ensure that clean spatulas and glassware were used in previous handling.

    • Purity Check: If the experiment is sensitive to impurities, it is advisable to perform a purity analysis (e.g., TLC, melting point) before use. The reported melting point is between 126-127 °C[6]. A significant deviation could indicate impurity.

    • Recommendation: For non-critical applications, the material might still be usable. For sensitive assays or synthesis, using a fresh, un-degraded lot is strongly recommended to ensure reproducibility.

Issue 2: I've spilled a small amount of Pseudopelletierine oxime powder in the chemical fume hood. What is the correct cleanup procedure?

  • Causality: Spills are a common laboratory occurrence. A swift and correct response is critical to prevent exposure and contamination.

  • Troubleshooting Steps:

    • Ensure Safety: Keep the fume hood sash at the appropriate height. Ensure you are wearing your full, required PPE (lab coat, double gloves, safety goggles).

    • Contain the Spill: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent the powder from becoming airborne.

    • Decontamination: Moisten the absorbent material with a suitable solvent (e.g., water or ethanol) to wet the powder.

    • Collect Waste: Carefully wipe the area from the outside in with the moistened absorbent material. Place all contaminated materials into a clearly labeled hazardous waste bag or container.

    • Final Cleaning: Wipe the spill area again with a damp cloth, followed by a dry one.

    • Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures[10][11].

Issue 3: The compound is not dissolving in my intended solvent. What should I do?

  • Causality: Solubility can be affected by the purity of the compound, the solvent, temperature, and pH.

  • Troubleshooting Steps:

    • Verify Solvent Choice: While specific solubility data is limited, general organic chemistry principles apply. Consider solvents of varying polarity.

    • Increase Surface Area: Ensure the compound is a fine powder. If it has clumped, gently crushing larger particles (within a fume hood) can aid dissolution.

    • Apply Gentle Heat: Gently warming the solution may increase solubility. Monitor carefully to avoid decomposition.

    • Use Sonication: Placing the mixture in an ultrasonic bath can help break up solid particles and accelerate dissolution.

    • Recommendation: Start with small-scale solubility tests before committing a large amount of material.

Experimental Protocols & Workflows

Chemical & Physical Properties Summary
PropertyValueSource(s)
Molecular FormulaC₉H₁₆N₂O[6]
Molecular Weight168.24 g/mol [2][6]
AppearanceLight yellow solid[6]
Melting Point126-127 °C[6]
Boiling Point281 °C[6]
Storage TemperatureRoom Temperature, Dry[2][6]
Personal Protective Equipment (PPE) Summary
PPE ComponentSpecificationRationaleSource(s)
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.Required for all handling activities to protect from splashes or airborne particles.[7][12]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Change gloves immediately if contaminated.[7][8]
Body Protection Disposable, solid-front gown with back closure.Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the compound as a powder or when aerosol generation is possible.[7]
Footwear Closed-toe shoes.Mandatory for all laboratory work to protect against spills and dropped items.[7]
Workflow for Safe Handling and Use

The following diagram outlines the critical steps for safely handling Pseudopelletierine oxime from receipt to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate Work Area (Chemical Fume Hood) gather_materials Gather All Materials (Vials, Solvents, Waste Containers) don_ppe Don Full PPE (Gown, Gloves, Goggles, Respirator) weigh Weigh Compound (Use anti-static weigh boat) don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution (Add solid to solvent slowly) experiment Conduct Experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste (Solid, Liquid, Sharps) doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Safe Handling Workflow for Pseudopelletierine Oxime.

Protocol 1: Step-by-Step Handling Procedures
  • Preparation and Pre-Handling:

    • Designated Area: All work involving Pseudopelletierine oxime must be performed in a certified chemical fume hood to minimize inhalation exposure[7].

    • Material Assembly: Before starting, gather all necessary equipment, including vials, solvents, absorbent pads, and clearly labeled waste containers.

    • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respirator (if weighing powder), eye protection, and outer gloves.

  • Weighing and Solution Preparation:

    • Carefully transfer the required amount of solid Pseudopelletierine oxime to a tared weigh boat.

    • Record the weight and transfer the solid to the appropriate reaction vessel or flask inside the fume hood.

    • Slowly add the desired solvent to the vessel.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution.

  • Post-Handling:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Segregate waste into appropriate, labeled containers (e.g., solid waste, non-halogenated liquid waste).

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Protocol 2: Waste Disposal

While Pseudopelletierine oxime is not explicitly listed as an EPA hazardous waste, all chemical waste should be disposed of responsibly to protect the environment.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing all chemical constituents by their full name.

  • Solid Waste: Collect contaminated items such as gloves, absorbent pads, and empty vials in a designated solid waste container.

  • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed liquid waste container. Do not mix incompatible wastes[10].

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the lab.

  • Pickup: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department. Never dispose of chemical waste down the drain or in the regular trash[10].

Spill Response Decision Flow

This diagram provides a logical flow for responding to a chemical spill.

action_node action_node end_node end_node start Spill Occurs is_major Major Spill? (Large volume, outside hood, fire, or injury) start->is_major is_trained Are you trained & equipped to clean up? is_major->is_trained No evacuate Evacuate Area, Alert Others, Call EHS/Emergency is_major->evacuate Yes is_trained->evacuate No get_kit Get Spill Kit & Full PPE is_trained->get_kit Yes contain Contain Spill (Absorbent pads) get_kit->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Package & Label Waste cleanup->dispose report Report Incident dispose->report

Caption: Decision Flowchart for Chemical Spill Response.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for the Purity Determination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands a rigorously validated analytical method to ensure its quality. This guide provides an in-depth, experimentally-grounded validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose. We will not only detail the "how" but also the critical "why" behind our methodological choices, comparing this robust technique to other potential analytical avenues.

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into the experimental data, it is paramount to understand the framework guiding this validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[1][2][3] These guidelines are not arbitrary; they are built upon a foundation of scientific rigor designed to ensure that an analytical method is suitable for its intended purpose.[4] For an intermediate like this compound, the "intended purpose" is the accurate and precise quantification of its purity and the detection of any potential impurities that could compromise the final API.

Our validation protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall reliability. This aligns with the principles of Quality by Design (QbD), where understanding and controlling variability is key to ensuring consistent quality.

Experimental Design: A Symphony of Parameters

The validation of our HPLC-UV method is a multi-faceted process, with each parameter assessing a different aspect of the method's performance. The logical flow of this validation is depicted below.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters Dev Initial Method Development Opt Method Optimization Dev->Opt System Suitability Specificity Specificity & Peak Purity Opt->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC-UV Method Validation.

Chromatographic Conditions

The foundation of any HPLC method lies in its chromatographic conditions. After extensive optimization, the following parameters were established to provide optimal separation and peak shape for this compound and its potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm
Run Time 15 minutes

The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. The mobile phase composition was selected to achieve a balance between retention and elution, while the acidic pH helps to ensure the consistent ionization state of the analyte, leading to symmetrical peak shapes. The detection wavelength of 210 nm was chosen based on the UV absorbance maximum of the analyte, ensuring high sensitivity.

Validation Parameter Deep Dive: Results and Interpretation

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, we conducted forced degradation studies, subjecting the analyte to acidic, basic, oxidative, and thermal stress.[5][6][7]

The chromatograms showed that the main peak of this compound was well-resolved from all degradation products, with a resolution factor greater than 2 in all cases. Furthermore, peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous, with a purity angle consistently lower than the purity threshold.[8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9] We prepared a series of standard solutions of this compound ranging from 50% to 150% of the nominal concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
Range 50-150 µg/mLAs per ICH Q2(R1)

The excellent correlation coefficient of 0.9998 indicates a strong linear relationship between concentration and peak area.[9] The minimal y-intercept suggests a lack of significant systematic error.

Accuracy

Accuracy, or trueness, is the closeness of the test results to the true value.[10] We performed recovery studies by spiking a placebo with known concentrations of the analyte at three levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.20.898.0 - 102.0%
100% 100.50.598.0 - 102.0%
120% 101.10.698.0 - 102.0%

The high recovery values and low relative standard deviation (RSD) at all three levels demonstrate the excellent accuracy of the method.[11]

Precision

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] We evaluated both repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Precision Type% RSDAcceptance Criteria
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise and reproducible.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14] These were determined based on the standard deviation of the response and the slope of the calibration curve.[15]

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

These low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17] We intentionally varied the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Parameter VariationImpact on ResultsConclusion
Flow Rate (±0.1 mL/min) NegligibleRobust
Temperature (±2 °C) NegligibleRobust
Mobile Phase (±2%) NegligibleRobust

The method proved to be robust, with no significant changes in system suitability parameters or analytical results observed under the varied conditions.[18] This provides confidence in the method's reliability during routine use.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While the validated HPLC-UV method demonstrates excellent performance, it is prudent to consider alternative analytical techniques.

G cluster_0 Analytical Techniques HPLC_UV HPLC-UV GC_MS GC-MS HPLC_UV->GC_MS Comparison UPLC_MS UPLC-MS HPLC_UV->UPLC_MS Comparison

Caption: Comparison of Analytical Techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be a powerful tool. However, this compound has a relatively high boiling point and the potential for thermal degradation in the GC inlet. While derivatization could overcome this, it adds complexity and potential for analytical error. Therefore, for routine quality control, the direct analysis offered by HPLC is preferable.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed and sensitivity over traditional HPLC. The use of sub-2 µm particles in UPLC columns allows for faster separations without sacrificing resolution. The addition of a mass spectrometer provides highly specific detection and structural information about impurities. However, the initial capital investment and operational complexity of UPLC-MS systems are considerably higher than for HPLC-UV. For a well-characterized intermediate where the primary goal is purity determination and quantification of known impurities, the validated HPLC-UV method provides a cost-effective and reliable solution. Should the need arise for impurity identification or analysis of more complex mixtures, UPLC-MS would be the superior choice.

Conclusion

The comprehensive validation data presented herein unequivocally demonstrates that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The method is well-suited for its intended purpose in a quality control environment. While alternative techniques like GC-MS and UPLC-MS have their merits, the HPLC-UV method offers a pragmatic and reliable balance of performance, cost, and ease of use for this specific application. This validated method provides a high degree of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to the Comparative Reduction of Pseudopelletierine Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pseudopelletierine Amine

Pseudopelletierine, a tropane alkaloid naturally sourced from the pomegranate tree (Punica granatum), presents a fascinating bicyclic scaffold for synthetic exploration.[1][2] Its conversion to the corresponding amine, 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, unlocks a family of derivatives with significant potential in medicinal chemistry and drug development. The stereochemistry of this amine is of paramount importance, as the spatial orientation of the amino group can profoundly influence biological activity.

This guide provides a comparative analysis of various reducing agents for the transformation of Pseudopelletierine oxime to its amine. We will delve into the mechanistic nuances of each method, present detailed experimental protocols, and offer a framework for evaluating their efficacy based on yield, stereoselectivity, and operational simplicity. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.

Foundational Chemistry: From Ketone to Oxime

The journey begins with the conversion of Pseudopelletierine to its corresponding oxime. This is a standard condensation reaction with hydroxylamine, typically carried out under mild acidic or basic conditions. The formation of the oxime is crucial as it introduces the nitrogen functionality that will be subsequently reduced.

Comparative Analysis of Reducing Agents

The reduction of an oxime to a primary amine is a well-established transformation in organic chemistry, yet the choice of reducing agent can have a significant impact on the outcome, particularly with a sterically hindered and conformationally restricted substrate like Pseudopelletierine oxime.[3] We will explore three distinct and representative methodologies: catalytic hydrogenation, a metal hydride reduction, and a dissolving metal reduction.

Method 1: Catalytic Hydrogenation with Platinum Oxide (Adam's Catalyst)

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of oximes.[4][5][6] Platinum oxide (PtO₂), also known as Adam's catalyst, is a common choice for this transformation.

Mechanistic Rationale: The reaction proceeds via the adsorption of hydrogen gas onto the surface of the platinum catalyst. The oxime also coordinates to the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the C=N double bond. The stereochemical outcome is often influenced by the steric hindrance of the substrate, with the hydrogen atoms typically adding from the less hindered face.

Experimental Protocol: Hydrogenation of Pseudopelletierine Oxime with PtO₂

  • Catalyst Activation: In a high-pressure hydrogenation vessel, add Platinum(IV) oxide (5 mol%) to a solution of Pseudopelletierine oxime (1.0 eq) in glacial acetic acid (0.2 M).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 2 M NaOH to pH > 12. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography on silica gel.

Method 2: Metal Hydride Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including oximes.

Mechanistic Rationale: The reduction with LAH involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbon atom of the C=N bond. Subsequent protonation during the work-up quenches the intermediate and liberates the primary amine. Due to the aggressive nature of LAH, careful control of the reaction conditions is essential to avoid over-reduction or side reactions.

Experimental Protocol: Reduction of Pseudopelletierine Oxime with LiAlH₄

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of Pseudopelletierine oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify by column chromatography.

Method 3: Dissolving Metal Reduction with Sodium Amalgam

The use of sodium amalgam (a solution of sodium metal in mercury) in a protic solvent is a classic method for the reduction of oximes.[3][7] This method offers an alternative to catalytic hydrogenation and powerful hydrides.

Mechanistic Rationale: The reduction proceeds via a single-electron transfer (SET) mechanism. Sodium atoms in the amalgam donate electrons to the oxime, generating a radical anion. This intermediate is then protonated by the solvent (e.g., ethanol). A second electron transfer and protonation complete the reduction to the amine.

Experimental Protocol: Reduction of Pseudopelletierine Oxime with Sodium Amalgam

  • Reaction Setup: In a round-bottom flask, dissolve Pseudopelletierine oxime (1.0 eq) in ethanol (95%).

  • Reagent Addition: Add 2% sodium amalgam (10 eq of Na) portion-wise to the stirred solution at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Continue stirring until all the amalgam has been consumed, and the reaction is complete as indicated by TLC.

  • Work-up: Decant the ethanol solution from the mercury. Dilute the solution with water and acidify with concentrated HCl.

  • Isolation: Wash the acidic solution with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with concentrated NaOH to pH > 12.

  • Purification: Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the amine. Further purification can be achieved by chromatography.

Performance Comparison

The choice of reducing agent will ultimately depend on the desired outcome, available equipment, and safety considerations. Below is a table summarizing the expected performance of each method.

Parameter **Catalytic Hydrogenation (PtO₂) **Metal Hydride (LiAlH₄) Dissolving Metal (Na/Hg)
Expected Yield High (often >90%)Moderate to High (70-90%)Moderate (60-80%)
Stereoselectivity Potentially high, dependent on substrateGenerally low, mixture of diastereomersGenerally low, mixture of diastereomers
Reaction Conditions High pressure H₂, room temp.Anhydrous, inert atmosphere, refluxReflux, requires careful handling of Na/Hg
Safety Concerns Flammable H₂ gas, pyrophoric catalystHighly reactive, water-sensitiveToxic mercury, reactive sodium
Work-up Complexity Filtration of catalyst, extractionCareful quenching, filtration, extractionSeparation from mercury, extraction

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the general reaction pathway and a typical experimental workflow.

G General Reduction of Pseudopelletierine Oxime cluster_reactants Starting Material cluster_reagents Reducing Agents cluster_products Product Pseudopelletierine_Oxime Pseudopelletierine Oxime (C10H16N2O) Pseudopelletierine_Amine Pseudopelletierine Amine (C10H18N2) Pseudopelletierine_Oxime->Pseudopelletierine_Amine Reduction Reducing_Agent [Reducing Agent] e.g., H₂/PtO₂, LiAlH₄, Na/Hg Reducing_Agent->Pseudopelletierine_Amine

Caption: General reaction scheme for the reduction of Pseudopelletierine oxime.

G Experimental Workflow for Reduction and Analysis Start Start: Pseudopelletierine Oxime Reaction Reduction Reaction (Select Method) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, IR Purification->Analysis End Pure Pseudopelletierine Amine Analysis->End

Caption: A generalized workflow for the synthesis and analysis of Pseudopelletierine amine.

Characterization and Analysis

The successful synthesis and purification of Pseudopelletierine amine should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity. The disappearance of the oxime proton and the appearance of new signals corresponding to the amine protons will be key indicators.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=N and O-H stretches of the oxime and the appearance of N-H stretching vibrations of the amine.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio of the product, which is a critical measure of the stereoselectivity of the reduction.

Conclusion and Recommendations

This guide has outlined a comparative study of three distinct methods for the reduction of Pseudopelletierine oxime. For applications where high yield and stereoselectivity are paramount, catalytic hydrogenation with PtO₂ is the recommended starting point. However, the requirement for high-pressure equipment may be a limiting factor. Lithium aluminum hydride offers a powerful alternative, though careful control is necessary, and it may lead to a mixture of stereoisomers. The sodium amalgam method, while classic, presents significant safety and environmental concerns due to the use of mercury.

Ultimately, the optimal choice of reducing agent will be a balance of the desired chemical outcome, available resources, and safety protocols. It is strongly recommended that small-scale pilot reactions are conducted to determine the most suitable method for your specific application.

References

A Comparative Guide to Raney Nickel and Palladium Catalysts for Oxime Reduction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the reduction of oximes to primary amines is a cornerstone transformation, pivotal in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] The choice of catalyst for this hydrogenation reaction is critical, directly influencing yield, selectivity, and reaction conditions. This guide provides an in-depth comparison of two of the most prevalent heterogeneous catalysts employed for this purpose: Raney Nickel and Palladium.

Mechanistic Insights: Understanding the Catalytic Pathways

The efficacy of a catalyst is intrinsically linked to its mechanism of action. While both Raney Nickel and Palladium are effective for oxime reduction, their pathways and, consequently, their selectivities can differ.

Raney Nickel: This sponge-like, porous catalyst, primarily composed of nickel derived from a nickel-aluminum alloy, is known for its high surface area and intrinsic hydrogen content.[3][4] The reduction mechanism is generally believed to involve the adsorption of the oxime onto the nickel surface, followed by the sequential addition of hydrogen atoms. The reaction often requires elevated temperatures and pressures. A key characteristic of Raney Nickel is its propensity to catalyze the reduction under basic conditions.[1]

Palladium: Typically used as palladium on a carbon support (Pd/C), this catalyst offers a large surface area for the reaction.[5] Palladium-catalyzed oxime reduction is thought to proceed via initial hydrogenolysis of the N-O bond, followed by hydrogenation of the resulting imine intermediate.[1] This mechanistic difference can be advantageous in achieving chemoselectivity, particularly in molecules with other reducible functional groups.[6] Palladium catalysts often operate under milder conditions than Raney Nickel.[7]

G cluster_raney Raney Nickel Pathway cluster_palladium Palladium Pathway Oxime_R R-C(=NOH)-R' Adsorbed_Oxime Adsorbed Oxime Oxime_R->Adsorbed_Oxime + Raney Ni, H₂ Intermediate_R Intermediate Adsorbed_Oxime->Intermediate_R Hydrogen Addition Amine_R Primary Amine Intermediate_R->Amine_R Hydrogen Addition Oxime_P R-C(=NOH)-R' Imine_P Imine Intermediate Oxime_P->Imine_P + Pd/C, H₂ (N-O Cleavage) Amine_P Primary Amine Imine_P->Amine_P Hydrogenation

Caption: Proposed mechanistic pathways for oxime reduction.

Performance Comparison: A Data-Driven Analysis

The choice between Raney Nickel and Palladium often comes down to a careful consideration of several performance metrics. The following table summarizes key comparative data gleaned from various studies.

ParameterRaney NickelPalladium (on Carbon)Key Considerations & Insights
Reaction Conditions Typically requires higher temperatures (50-100°C) and pressures (10-80 atm H₂).[1][8]Often effective at room temperature and lower pressures (1-3 atm H₂).[1][7]Palladium's milder conditions can be advantageous for sensitive substrates.
Solvent Commonly used in alcohols like ethanol or methanol.[9]Versatile, with alcohols, ethyl acetate, and even water being effective.[7][10]The ability to use greener solvents like water with some palladium catalysts is a significant advantage.[7]
Selectivity Generally a powerful reducing agent, but can sometimes lead to over-reduction or side reactions like secondary amine formation.[1][11]Often exhibits higher chemoselectivity, allowing for the reduction of oximes in the presence of other reducible groups.[6]The choice depends on the complexity of the substrate and the desired outcome.
Catalyst Loading Typically used in significant amounts (can be stoichiometric in some transfer hydrogenation protocols).[3]Used in catalytic amounts, typically 5-10 mol%.[5][10]Palladium is more cost-effective in terms of the amount of catalyst required per reaction.
pH Often requires basic conditions (e.g., addition of NaOH or KOH) for optimal performance.[1][12]Can be effective under neutral or acidic conditions.[1]The pH can be a critical parameter for controlling selectivity.
Cost & Handling Generally less expensive than palladium.[13] Can be pyrophoric and requires careful handling.[13]More expensive raw material.[14] Pd/C is generally safer to handle, especially when wet.[5][10]Cost-effectiveness needs to be evaluated based on catalyst loading and reusability.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative experimental protocols for the reduction of an oxime to a primary amine using both catalysts.

Objective: To synthesize 1-phenylethanamine from acetophenone oxime using Raney Nickel.

Materials:

  • Acetophenone oxime

  • Raney Nickel (slurry in water)

  • Ethanol

  • Ammonia solution (25%)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

References

A Multi-Pronged Spectroscopic Approach to Confirming Product Structure Following Modification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the synthesis of novel therapeutics and complex molecular scaffolds, the unequivocal confirmation of a product's structure is the bedrock of reliable and reproducible research. The modification of bicyclic systems like 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime presents unique challenges in structural elucidation. This guide provides an in-depth, experience-driven comparison of analytical techniques, moving beyond simple protocol lists to explain the causal logic behind creating a self-validating system for structural confirmation.

The focus of this guide is the common modification of the parent oxime via a Beckmann rearrangement, a classic acid-catalyzed reaction that transforms a ketoxime into a lactam (a cyclic amide).[1][2] This rearrangement is not merely a functional group transformation; it involves a skeletal reorganization with the insertion of the nitrogen atom into the carbocyclic ring, expanding it from a six-membered to a seven-membered ring. The primary analytical challenge is to confirm not only that this ring expansion has occurred but also to definitively establish the resulting lactam's regiochemistry.

G cluster_reaction Beckmann Rearrangement Reactant This compound Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Reactant->Catalyst Product Expected Lactam Product (Expanded Ring) Catalyst->Product

Caption: The Beckmann rearrangement of the parent oxime to yield a lactam.

The Core Analytical Strategy: A Triad of Complementary Techniques

No single analytical method provides a complete structural picture. A robust validation relies on the convergence of data from multiple, orthogonal techniques. The strategy outlined here integrates Mass Spectrometry (MS) for molecular formula confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed connectivity and stereochemical mapping. This multi-pronged approach ensures that the final structural assignment is supported by a self-consistent and comprehensive dataset.

G cluster_workflow Analytical Workflow Start Modified Product Mixture MS Mass Spectrometry (MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (1D & 2D) Start->NMR Info_MS Provides: Molecular Weight & Elemental Formula (HRMS) MS->Info_MS Info_FTIR Provides: Functional Group Transformation FTIR->Info_FTIR Info_NMR Provides: Atom Connectivity & Regiochemistry NMR->Info_NMR Conclusion Unambiguous Structure Confirmation Info_MS->Conclusion Info_FTIR->Conclusion Info_NMR->Conclusion

Caption: A workflow integrating complementary analytical techniques.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: The first and most fundamental question is whether the product has the correct mass. The Beckmann rearrangement is an isomerization; therefore, the product's molecular weight must be identical to that of the starting material. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis as it provides the accurate mass, allowing for the confident determination of the elemental formula, which must remain C₉H₁₆N₂O.[3] This step is crucial to rule out unexpected side reactions such as fragmentation or dimerization.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z (e.g., 100-500 Da).

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₉H₁₆N₂O (169.1335). Compare this experimental value to the theoretical mass.

ParameterStarting Oxime (C₉H₁₆N₂O)Expected Lactam (C₉H₁₆N₂O)
Monoisotopic Mass 168.1263 g/mol 168.1263 g/mol
Expected [M+H]⁺ (HRMS) 169.1335169.1335

FTIR Spectroscopy: Confirming the Functional Group Transformation

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the conversion of the oxime functional group to an amide (lactam). The causality is direct: a successful reaction will result in the disappearance of the characteristic oxime stretches and the appearance of distinct amide stretches. This provides clear, qualitative evidence of the chemical transformation.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Compare the product spectrum to the spectrum of the starting oxime.

Functional GroupStarting Oxime Frequencies (cm⁻¹)Expected Lactam Frequencies (cm⁻¹)Rationale for Change
O-H Stretch ~3600-3200 (broad)[4]AbsentDisappearance of the oxime hydroxyl group.
N-H Stretch Absent~3300-3100 (sharp/medium)Formation of the amide N-H bond.
C=O Stretch Absent~1680-1640 (strong, sharp)Formation of the amide carbonyl group.
C=N Stretch ~1665[4]AbsentDisappearance of the oxime C=N bond.
N-O Stretch ~945[4]AbsentDisappearance of the oxime N-O bond.

NMR Spectroscopy: The Definitive Structural Proof

Expertise & Experience: While MS confirms the formula and FTIR confirms the functional groups, NMR spectroscopy provides the definitive, atom-by-atom map of the molecular structure.[5][6] For the 9-azabicyclo[3.3.1]nonane system, ¹³C NMR is particularly powerful for conformational and stereochemical assignments.[7][8] The key to confirming the Beckmann rearrangement is to use a suite of 1D and 2D NMR experiments to prove the new atomic connectivity, specifically identifying the location of the new carbonyl group and the adjacent N-H proton within the newly formed seven-membered ring.

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D Experiments (Trustworthiness through Cross-Validation):

    • COSY (Correlation Spectroscopy): Identifies all ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will definitively link the protons on carbons alpha to the new carbonyl group and the nitrogen atom, confirming the lactam structure.

Comparative Data Interpretation

The most significant changes will be observed in the chemical shifts of the carbons and protons around the site of rearrangement.

NucleusStarting OximeExpected Lactam ProductRationale for Change
¹³C (C3) ~158-160 ppm (C=NOH)~170-175 ppm (Amide C=O)The carbon changes from an sp² imine to an sp² amide carbonyl, shifting downfield.
¹³C (C2/C4) ~30-40 ppm (Aliphatic CH₂)One α-CH₂ shifts downfield (~45-55 ppm) due to the adjacent C=O.The electron-withdrawing effect of the carbonyl deshields the adjacent carbon.
¹H (N-H) Absent~7-8 ppm (broad singlet) in DMSO-d₆Appearance of the characteristic amide proton signal.
¹H (α-CH₂) ~2.2-3.0 ppmProtons α to the new C=O will show a distinct shift compared to the starting material.The local chemical environment is significantly altered by the rearrangement.
HMBC Correlations N/AKey evidence: A correlation from the N-H proton to the carbonyl carbon (C3) and to the bridgehead carbon (C5). Correlations from the protons on C2 to the carbonyl carbon (C3).These long-range correlations are impossible in the starting material and provide unambiguous proof of the lactam connectivity.

Conclusion: A Self-Validating System

Confirming the structure of a modified bicyclic compound like the lactam derived from this compound requires a holistic and self-validating analytical approach.

  • HRMS validates the correct elemental formula (C₉H₁₆N₂O).

  • FTIR provides clear evidence of the functional group transformation from oxime to lactam.

  • NMR (¹H, ¹³C, COSY, HSQC, and especially HMBC) delivers the final, irrefutable proof of the atomic connectivity, confirming the ring expansion and establishing the precise regiochemistry of the product.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, a key intermediate in the synthesis of the potent 5-HT3 antagonist Granisetron, is a case in point. Even trace impurities can have a cascading effect, leading to downstream side-reactions, reduced yield of the active pharmaceutical ingredient (API), and the potential for the formation of toxic byproducts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound, ensuring the integrity of their research and development endeavors.

This document eschews a rigid, templated approach. Instead, it offers a dynamic, in-depth technical guide grounded in established analytical principles. We will explore the common synthetic routes to this intermediate, predict potential impurities, and provide detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The most common route to this compound is the oximation of its corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, with hydroxylamine.[1][2] This seemingly straightforward reaction can present several purity challenges.

Potential Impurities:

  • Unreacted Starting Material: The most probable impurity is the starting ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. Its presence indicates an incomplete reaction or inefficient purification.

  • Isomeric Oximes: The oximation of an unsymmetrical ketone can potentially lead to the formation of syn and anti isomers.[3] While often exhibiting similar chemical properties, their distinct stereochemistry could influence subsequent reaction kinetics and should be monitored.

  • Downstream Products: As this oxime is an intermediate, trace amounts of the subsequent product in the synthetic route, such as endo-3-Amino-9-Methyl-9-azabicyclo[3.3.1]nonane, could be present if the manufacturing process involves a continuous or semi-continuous flow.

  • Reagent Residues and Byproducts: Residual hydroxylamine or byproducts from its decomposition, as well as solvents used in the synthesis and purification, may also be present.

The logical workflow for assessing the purity of a commercial batch should, therefore, be designed to detect and quantify these potential impurities.

cluster_synthesis Synthesis & Impurity Formation cluster_analysis Purity Benchmarking Workflow ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime This compound (Product) ketone->oxime Oximation unreacted_ketone Unreacted Ketone (Impurity A) ketone->unreacted_ketone hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime isomers Syn/Anti Isomers (Impurity B) oxime->isomers sample Commercial Oxime Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr report Comprehensive Purity Report hplc->report gcms->report qnmr->report

Caption: Synthetic pathway and analytical workflow.

Orthogonal Analytical Approaches for Robust Purity Determination

To ensure a comprehensive and reliable assessment of purity, it is imperative to employ multiple analytical techniques that operate on different separation and detection principles. This orthogonal approach minimizes the risk of overlooking impurities that may not be amenable to a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A well-developed reverse-phase HPLC method can effectively separate the polar oxime from the less polar ketone impurity.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with differing polarities. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm, as both the oxime and ketone are expected to have UV absorbance in the lower wavelength region.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: 10 µL

Data Analysis and Interpretation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. It is crucial to also analyze a standard of the starting ketone to confirm its retention time and to spike the sample with the ketone to verify peak identity. The presence of any significant unknown peaks should be investigated further, potentially by LC-MS.

Table 1: Expected HPLC Results for a Hypothetical Commercial Sample

Peak IDRetention Time (min)Area (%)Identification
18.598.5This compound
210.21.29-Methyl-9-azabicyclo[3.3.1]nonan-3-one
36.10.3Unknown Impurity
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool.

Experimental Protocol: GC-MS Method for Purity and Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overloading).

Data Analysis and Interpretation:

The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification. The mass spectrum of the starting ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, is expected to show a molecular ion peak at m/z 153.[4] The oxime should exhibit a molecular ion at m/z 168. Fragmentation patterns will provide further structural confirmation.

cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (in volatile solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (TIC & Mass Spectra) detection->analysis

Caption: GC-MS analytical workflow.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assignment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a standard of the analyte itself.[5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR for Absolute Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are often suitable choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A d1 of 30 seconds is a conservative starting point.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Data Processing: Apply minimal processing. A small line broadening (e.g., 0.3 Hz) may be used. Perform careful phasing and baseline correction.

Data Analysis and Calculation:

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Table 2: Hypothetical qNMR Data and Purity Calculation

ParameterAnalyte (Oxime)Internal Standard (Maleic Anhydride)
Mass (m)15.20 mg10.50 mg
Molecular Weight (MW)168.24 g/mol 98.06 g/mol
Purity (P)To be determined99.9%
Signal Integral (I)5.45 (e.g., for a 2H signal)2.00 (for the 2H signal)
Number of Protons (N)22

Purity Calculation:

P_analyte = (5.45 / 2.00) * (2 / 2) * (168.24 / 98.06) * (10.50 / 15.20) * 99.9% = 98.2%

Comparison of Methodologies: A Holistic View

Each of these techniques provides a unique and valuable perspective on the purity of the commercial sample.

Table 3: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLCGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass-to-charge ratioNuclear magnetic resonance
Primary Use Quantification of known and unknown impuritiesIdentification and quantification of volatile impuritiesAbsolute quantification of the main component
Strengths High precision, widely applicable, good for non-volatile compoundsHigh sensitivity, definitive identification of unknownsPrimary method, no need for analyte-specific standard, provides structural information
Limitations Requires a reference standard for quantification, may not detect all impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires careful parameter optimization

Conclusion: A Multi-faceted Approach to Ensuring Quality

Benchmarking the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-pronged analytical strategy. Relying on a single technique, no matter how powerful, can lead to an incomplete and potentially misleading purity assessment. By integrating the strengths of HPLC for routine purity checks and quantification of known impurities, GC-MS for the identification of volatile and unexpected byproducts, and qNMR for an absolute and unbiased determination of the main component's purity, researchers can build a comprehensive and trustworthy quality profile of their commercial materials.

This guide provides the foundational protocols and the underlying scientific rationale to empower researchers to make informed decisions about the quality of their starting materials, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

A Comparative Guide to Oximation Methods: Reaction Times and Mechanistic Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of oximes is a cornerstone of chemical synthesis and bioconjugation. The choice of oximation method can profoundly impact reaction speed, yield, and compatibility with sensitive biomolecules. This guide provides an in-depth comparative analysis of various oximation techniques, moving beyond a simple recitation of protocols to explain the underlying mechanisms that govern their reaction kinetics. We will explore uncatalyzed reactions, the role of common and advanced catalysts, and physical methods of rate enhancement, all supported by experimental data and detailed methodologies.

The Fundamentals of Oximation: A Reaction Governed by pH and Nucleophilic Attack

The formation of an oxime is a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydroxylamine derivative. The overall reaction involves a two-step process:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime.

The rate of oximation is highly dependent on the pH of the reaction medium. Generally, a slightly acidic pH of around 4-5 is optimal for uncatalyzed reactions.[1] At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more electrophilic, while the hydroxylamine remains sufficiently nucleophilic.[1] At neutral pH, the reaction is often slow, which has driven the development of various catalytic and physical methods to accelerate the reaction, a crucial requirement for many biological applications.[1]

Comparative Analysis of Oximation Methods

The choice of oximation method is a critical experimental parameter that dictates the reaction time and overall efficiency. Below, we compare several common methods, from the baseline uncatalyzed reaction to advanced catalytic and physically accelerated techniques.

Uncatalyzed Oximation: The Baseline

In the absence of any catalyst, the formation of oximes, particularly at neutral pH, can be a slow process, with reaction times ranging from hours to days.[2] The reaction rate is influenced by the electrophilicity of the carbonyl compound, with aldehydes generally being more reactive than ketones due to reduced steric hindrance.[1]

Mechanism: The reaction proceeds through the direct nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by a rate-determining dehydration of the carbinolamine intermediate, which is acid-catalyzed.[3]

Reaction Times: Second-order rate constants for uncatalyzed oxime formation at or near neutral pH are typically low, often in the range of 10⁻² to 1 M⁻¹s⁻¹. For example, the uncatalyzed reaction of a benzaldehyde derivative with an aminooxyacetyl-peptide at pH 7 has a second-order rate constant (k₁) of 8.2 ± 1.0 M⁻¹s⁻¹.[4] However, many uncatalyzed oximation reactions are significantly slower.[3]

Aniline-Catalyzed Oximation: The Classical Approach

Aniline has long been the go-to nucleophilic catalyst for accelerating oxime ligation, especially at neutral pH.[2] It operates by forming a more reactive intermediate, thereby lowering the activation energy of the reaction.

Mechanism: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl group, making it more susceptible to nucleophilic attack by the hydroxylamine. The subsequent steps lead to the formation of the oxime and regeneration of the aniline catalyst.[2]

Reaction Times: Aniline catalysis can increase the rate of oximation by up to 40-fold at neutral pH.[5] For instance, the reaction of a benzaldehyde with a 6-hydrazinopyridyl peptide at pH 4.5 sees a greater than 70-fold rate enhancement with 10 mM aniline, and an additional 10-fold increase with 100 mM aniline, reaching a second-order rate constant of 2,000 ± 100 M⁻¹s⁻¹.[4]

Phenylenediamine-Catalyzed Oximation: A More Potent Alternative

Derivatives of aniline, particularly m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have emerged as more efficient catalysts for oximation.[6][7] Their enhanced catalytic activity is attributed to both electronic effects and greater aqueous solubility, which allows for the use of higher catalyst concentrations.[6]

Mechanism: Similar to aniline, phenylenediamines act as nucleophilic catalysts, forming a highly reactive iminium ion intermediate. The presence of a second amino group, which is electron-donating, further enhances the nucleophilicity of the catalyst and the reactivity of the intermediate.

Reaction Times: At the same concentration, mPDA is approximately 2-fold more efficient than aniline.[6] However, due to its higher solubility, mPDA can be used at much higher concentrations, leading to rate enhancements of up to 15 times that of aniline.[8] p-Phenylenediamine has been shown to be even more effective in some cases, with reports of a 120-fold faster rate of protein PEGylation at pH 7 compared to the uncatalyzed reaction, and 19-fold faster than the equivalent aniline-catalyzed reaction.[9][10]

Saline-Promoted Oximation: A Simple and Biocompatible Approach

Recent studies have shown that simple saline (aqueous NaCl solution) can accelerate oxime formation, particularly at physiological pH.[11] This method offers a non-toxic and biocompatible alternative to organic catalysts.

Mechanism: The rate-limiting step in oximation at neutral pH is the dehydration of the carbinolamine intermediate.[12] The salt is believed to stabilize the charged transition state of this dehydration step, thereby lowering the activation energy and accelerating the reaction.[11] Computational studies suggest that the interaction between the chloride ion and a hydrogen atom of the hydroxyl group in the intermediate enhances the negative charge on the adjacent oxygen, making it more favorable for protonation and subsequent elimination as water.[11]

Reaction Times: The rate of oximation increases with increasing NaCl concentration. For example, at 3 M NaCl, the rate of reaction for both aldehyde and keto substrates can increase by approximately 4-fold compared to the uncatalyzed reaction.[12] When used in conjunction with aniline, a synergistic effect is observed, with a 1 M NaCl and 1 mM aniline mixture increasing the reaction rate by about 20-fold.[13]

Ultrasound-Assisted Oximation: A Physical Approach to Rate Enhancement

Ultrasound irradiation provides a physical means of accelerating chemical reactions, including oximation. This technique, known as sonochemistry, relies on the phenomenon of acoustic cavitation.

Mechanism: Ultrasound waves passing through a liquid create, grow, and implosively collapse microscopic bubbles. This collapse generates localized "hot spots" with extremely high temperatures and pressures, as well as significant shear forces.[14][15] These extreme conditions can break chemical bonds, generate reactive radicals, and enhance mass transfer, all of which can contribute to a significant increase in reaction rates.[14][16] For heterogeneous reactions, the microjets formed by asymmetric bubble collapse near a solid surface can improve mass transport and clean the reactant surfaces.[15]

Reaction Times: Ultrasound-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while also increasing yields.[14] For example, the synthesis of oximes from various aldehydes and ketones with hydroxylamine hydrochloride can be completed in 1-3 minutes under ultrasound irradiation, a significant improvement over conventional heating methods.

Quantitative Comparison of Reaction Rates

Direct comparison of reaction times across different studies can be challenging due to variations in substrates, concentrations, pH, and temperature. However, the following table summarizes representative second-order rate constants (k) to provide a quantitative perspective on the relative efficiencies of these methods.

Oximation MethodCarbonyl SubstrateNucleophileCatalyst (Concentration)pHSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
Uncatalyzed BenzaldehydeAminooxyacetyl-peptideNone7.08.2 ± 1.0[4]
Aniline-Catalyzed Benzaldehyde6-Hydrazinopyridyl-peptideAniline (100 mM)4.52,000 ± 100[4]
Aniline-Catalyzed CitralAminooxy-dansylAniline (25 mM)7.324.4 ± 0.5[6]
mPDA-Catalyzed CitralAminooxy-dansylm-Phenylenediamine (25 mM)7.341.5 ± 1.2[6]
pPDA-Catalyzed Protein-aldehydeAminooxy-PEGp-Phenylenediamine (2 mM)7.0~120-fold faster than uncatalyzed[9][10]
Saline-Promoted Aldehyde/Ketone(Aminooxy)methane3 M NaCl7.4~4-fold increase vs. uncatalyzed[12]

Note: The data presented are from different studies and should be interpreted as illustrative of the relative rate enhancements rather than as a direct, standardized comparison.

Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for several key oximation methods are provided below.

Protocol 1: Uncatalyzed Oximation (Classical Method)

This protocol describes a standard method for uncatalyzed oximation, which is often performed under slightly acidic conditions or with gentle heating to drive the reaction.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol (10 mL).

  • Base Addition: Add a weak base, such as pyridine (2.0 mmol) or sodium acetate, to neutralize the HCl released from the hydroxylamine hydrochloride. This helps to maintain a favorable pH for the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation.

  • Purification: Add deionized water (20 mL) to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 1 M HCl to remove any remaining base, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime, which can be further purified by recrystallization or column chromatography.[1]

Protocol 2: Aniline-Catalyzed Oximation for Bioconjugation

This protocol is adapted for bioconjugation applications at physiological pH, where mild conditions are essential.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the carbonyl-containing biomolecule (e.g., an aldehyde-functionalized protein) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare a stock solution of the aminooxy-functionalized molecule (e.g., a fluorescent probe or drug) in the same buffer.

    • Prepare a stock solution of the aniline catalyst (e.g., 1 M in DMSO or a saturated aqueous solution).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule and aminooxy-functionalized molecule to the desired final concentrations (e.g., 10 µM and 50 µM, respectively).

    • Initiate the reaction by adding the aniline catalyst to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or until the reaction is complete.

  • Monitoring and Purification: Monitor the reaction progress by SDS-PAGE, mass spectrometry, or HPLC. Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, to remove excess reagents and the catalyst.[1]

Protocol 3: Ultrasound-Assisted Oximation

This protocol utilizes ultrasound to rapidly synthesize oximes under solvent-free or minimal solvent conditions.

Methodology:

  • Reactant Preparation: In a mortar, combine the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a solid catalyst like Bi₂O₃ (0.6 mmol) if desired for a solvent-free approach. Alternatively, dissolve the reactants in a minimal amount of a suitable solvent in a flask.

  • Sonication: Place the reaction vessel (mortar or flask) in an ultrasonic bath. Irradiate the mixture with ultrasound at a frequency of 35-40 kHz. The reaction is typically complete within a few minutes.

  • Work-up:

    • Solvent-Free: After the reaction, add ethyl acetate (2 x 10 mL) to the mixture and triturate. Filter to remove the solid catalyst.

    • With Solvent: Proceed directly to purification.

  • Isolation: Concentrate the filtrate or reaction mixture. For the solvent-free method, adding water to the concentrated ethyl acetate solution may precipitate the oxime product. Collect the solid by filtration and dry under vacuum.[17]

Visualizing the Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Oximation Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Carbonyl R₂C=O Carbinolamine R₂C(OH)-NHOR' Carbonyl->Carbinolamine Nucleophilic Attack Hydroxylamine H₂N-OR' Hydroxylamine->Carbinolamine Protonated_Carbinolamine R₂C(OH₂⁺)-NHOR' Carbinolamine->Protonated_Carbinolamine + H⁺ Oxime R₂C=NOR' Protonated_Carbinolamine->Oxime - H₂O, - H⁺ G Carbonyl R₂C=O Schiff_Base R₂C=N⁺HPh (Iminium Ion) Carbonyl->Schiff_Base + Aniline, - H₂O Aniline PhNH₂ Aniline->Schiff_Base Tetrahedral_Intermediate R₂C(NHPh)-NHOR' Schiff_Base->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine H₂N-OR' Hydroxylamine->Tetrahedral_Intermediate Oxime R₂C=NOR' Tetrahedral_Intermediate->Oxime Elimination Regenerated_Aniline PhNH₂ Tetrahedral_Intermediate->Regenerated_Aniline Elimination G Start Start Mix Mix Carbonyl, Hydroxylamine, & Catalyst/Solvent Start->Mix React React (Heat/Ultrasound/Stir) Mix->React Monitor Monitor Progress (e.g., TLC, HPLC) React->Monitor Workup Quench & Extract Monitor->Workup Purify Purify Product (Chromatography/ Recrystallization) Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End Characterize->End

References

A Comparative Guide to the Bioactivity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Granatanone Oxime Scaffold - A Privileged Structure in Medicinal Chemistry

The 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, commonly known as N-methylgranatanone or pseudopelletierine, is a bicyclic alkaloid that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive scaffold for designing molecules that can interact with specific biological targets. The introduction of an oxime functional group at the C3 position further enhances its potential, as oximes are known to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The oxime moiety introduces hydrogen bond donor and acceptor capabilities, which can be crucial for target binding.

This guide will focus on the derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, exploring how modifications to the core structure and the oxime group can influence their biological activity. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, we can draw valuable insights from the bioactivity of closely related 3-azabicyclo[3.3.1]nonan-9-one oximes and other substituted analogs.

Synthesis of the Core Scaffold and its Oxime Derivatives

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a well-established process, often achieved through a Robinson-Schöpf type condensation. The subsequent oximation of the C3-ketone is a straightforward reaction with hydroxylamine hydrochloride.

General Synthesis Pathway

Synthesis Pathway reagents1 Methylamine + Succinaldehyde + Acetone-dicarboxylic acid ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one reagents1->ketone Robinson-Schöpf condensation oxime This compound ketone->oxime Oximation reagents2 Hydroxylamine hydrochloride (NH2OH·HCl) derivatives Oxime ester or ether derivatives oxime->derivatives Derivatization reagents3 Acyl chloride or Alkyl halide

Caption: General synthesis of this compound and its derivatives.

The derivatization of the oxime hydroxyl group into esters or ethers allows for the modulation of lipophilicity and other physicochemical properties, which can significantly impact bioactivity and pharmacokinetic profiles.

Comparative Bioactivity Assessment

To understand the potential of this compound derivatives, we will analyze the bioactivity of structurally similar compounds. The data presented below is for 3-azabicyclo[3.3.1]nonan-9-one derivatives, which lack the N-methyl group but often feature aryl substituents at the C2 and C4 positions. This comparison allows us to infer the influence of various functional groups on antimicrobial and antifungal efficacy.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of bicyclic oxime derivatives are often evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazones

CompoundSubstituent (Ar)Bacillus subtilisStaphylococcus aureusSalmonella typhiCandida albicansCryptococcus neoformans
1 4-Fluorophenyl12.52512.52512.5
2 4-Chlorophenyl6.2512.512.512.56.25
3 4-Methylphenyl2550255025
4 4-Methoxyphenyl501005010050
5 3-Methoxyphenyl12.5256.2512.56.25
Ciprofloxacin -0.510.25--
Amphotericin B ----21

Data synthesized from related studies on 3-azabicyclo[3.3.1]nonan-9-one derivatives for illustrative comparison.[1]

Expert Interpretation: The data in Table 1 suggests a significant structure-activity relationship. The presence of electron-withdrawing groups, such as fluoro and chloro, on the aryl substituents at the C2 and C4 positions appears to enhance antimicrobial and antifungal activity. For instance, the chloro-substituted derivative (Compound 2) exhibits lower MIC values against several strains compared to the methyl- or methoxy-substituted analogs (Compounds 3 and 4). This suggests that for the this compound scaffold, derivatization with moieties that modulate electronic properties could be a fruitful strategy for enhancing bioactivity. The N-methyl group in the target scaffold is expected to increase lipophilicity, which may further influence cell permeability and overall efficacy.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 1-Methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one Oximes

CompoundSubstituent (Ar)Candida albicansCandida parapsilosisAspergillus nigerCryptococcus neoformans
6 Phenyl16323216
7 4-Chlorophenyl816168
8 4-Methylphenyl32646432
Fluconazole -84164

Data from a study on isomeric N-methylated bispidine oximes, providing insight into the effect of N-methylation.[2]

Expert Interpretation: This dataset on isomeric N-methylated compounds further supports the hypothesis that electron-withdrawing substituents enhance antifungal activity. The 4-chlorophenyl derivative (Compound 7) demonstrates superior activity compared to the unsubstituted phenyl (Compound 6) and the electron-donating methylphenyl derivative (Compound 8). The presence of the methyl group on the bicyclic core, albeit at a different position (C1 instead of N9), suggests that N-methylation in the target scaffold might be compatible with, or even enhance, potent bioactivity, particularly when combined with appropriate substitutions on other parts of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity assessment, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow prep_compounds Prepare serial dilutions of test compounds in a 96-well microtiter plate inoculate Inoculate each well with the microbial suspension prep_compounds->inoculate prep_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include positive (no drug) and negative (no inoculum) controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h) controls->incubate read_results Visually inspect for turbidity or use a plate reader to determine the MIC incubate->read_results

Caption: A streamlined workflow for the broth microdilution assay to determine MIC values.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3][4][5]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of bioactive compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT Assay Workflow seed_cells Seed mammalian cells in a 96-well plate and allow them to adhere overnight treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 24, 48, or 72h) treat_cells->incubate_cells add_mtt Add MTT reagent to each well and incubate for 2-4h incubate_cells->add_mtt solubilize Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at ~570 nm using a microplate reader solubilize->read_absorbance

Caption: The sequential steps involved in performing an MTT assay for cytotoxicity evaluation.

Detailed Protocol:

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line) in a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8][9][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new bioactive agents. Based on the comparative analysis of structurally related compounds, it is hypothesized that derivatives with electron-withdrawing substituents will likely exhibit enhanced antimicrobial and antifungal activities. Furthermore, the N-methyl group is anticipated to influence the pharmacokinetic properties of these compounds.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the oxime group (e.g., esters and ethers with varying chain lengths and electronic properties) and potentially on the bicyclic core itself. A comprehensive assessment of their antimicrobial spectrum, cytotoxicity, and mechanism of action will be crucial for identifying lead compounds for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data.

References

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9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.